Technical Documentation Center

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Core Science & Biosynthesis

Foundational

Structural Characterization and Physicochemical Properties of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol: A Comprehensive Technical Guide

Executive Summary As the demand for novel heterocyclic scaffolds in drug discovery and advanced materials accelerates, the pyrrolo[1,2-c]pyrimidine nucleus has emerged as a privileged structure. Specifically, pyrrolo[1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel heterocyclic scaffolds in drug discovery and advanced materials accelerates, the pyrrolo[1,2-c]pyrimidine nucleus has emerged as a privileged structure. Specifically, pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) serves as a highly versatile, functionalized intermediate. This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural characterization, and physicochemical properties. Designed for senior researchers and drug development professionals, this guide establishes self-validating protocols to ensure high-fidelity synthesis and characterization of this critical building block.

Introduction to the Pyrrolo[1,2-c]pyrimidine Scaffold

The pyrrolo[1,2-c]pyrimidine core is a highly conjugated, 10π-electron bicyclic heteroaromatic system featuring a bridgehead nitrogen atom. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [1,2-c] topology forces a unique electronic distribution where the electron-rich pyrrole ring donates electron density into the electron-deficient pyrimidine ring.

The 3-hydroxymethyl derivative, pyrrolo[1,2-c]pyrimidin-3-ylmethanol, is of particular interest. The primary alcohol at the C3 position provides an essential synthetic handle. It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group (halide/mesylate) for nucleophilic substitutions, or utilized directly in Mitsunobu couplings to generate ether-linked kinase inhibitors[1]. Furthermore, this scaffold is a direct precursor to a novel class of exceptionally strong σ-donor N-heterocyclic carbenes (NHCs) known as pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy) [2].

Synthetic Strategy and Mechanistic Causality

The most robust and regioselective method for accessing pyrrolo[1,2-c]pyrimidin-3-ylmethanol involves a two-step sequence: the construction of the bicyclic core followed by the targeted reduction of a C3-ester appendage.

  • Core Construction : The base-promoted condensation of pyrrole-2-carbaldehyde with ethyl isocyanoacetate yields ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate. This [3+2] cycloaddition pathway bypasses the harsh conditions and low yields associated with classical Chichibabin-type cyclizations [3].

  • Ester Reduction : The intermediate ester is subsequently reduced to the primary alcohol. Causality of Reagent Selection : Sodium borohydride (NaBH₄) is generally too mild to reduce conjugated heteroaromatic esters without the addition of Lewis acids (e.g., CaCl₂ or I₂). Therefore, Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is the reagent of choice, providing rapid, quantitative hydride transfer to the carbonyl carbon [4].

SyntheticWorkflow A Pyrrole-2-carbaldehyde + Ethyl isocyanoacetate B Ethyl pyrrolo[1,2-c]pyrimidine -3-carboxylate A->B Base-promoted Condensation C Pyrrolo[1,2-c]pyrimidin -3-ylmethanol B->C LiAlH4 Reduction (Anhydrous THF)

Fig 1. Two-step synthetic workflow for pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Structural Characterization

Accurate structural elucidation is paramount to validate the integrity of the synthesized compound before downstream application. The table below summarizes the quantitative analytical data expected for pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Table 1: Quantitative Analytical Data Summary

Analytical TechniqueTarget ParameterExpected Signal / ValueStructural Assignment
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ)~4.80 ppm (s, 2H)C3-CH₂ OH (Methylene protons)
Chemical Shift (δ)~5.20 ppm (br s, 1H)-OH (Hydroxyl proton, exchanges with D₂O)
Chemical Shift (δ)6.50 – 8.50 ppm (m, 4H)Aromatic core protons
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ)~62.0 ppmC3-C H₂OH (Aliphatic carbon)
Chemical Shift (δ)100.0 – 140.0 ppmAromatic carbons (C1, C4, C5, C6, C7, C4a)
HRMS (ESI-TOF) [M+H]⁺ (m/z)Calculated: 149.0709Exact mass confirmation of C₈H₉N₂O⁺
FT-IR (ATR) Wavenumber (cm⁻¹)~3250 – 3350 cm⁻¹ (broad)O-H stretching vibration
Wavenumber (cm⁻¹)~1630 cm⁻¹C=N stretching of the pyrimidine ring

Physicochemical and Electronic Properties

Understanding the physicochemical properties of pyrrolo[1,2-c]pyrimidin-3-ylmethanol is critical for formulation and assay design.

  • Aromaticity and Stability : The 10π-electron system is fully aromatic. However, the electron-rich nature of the pyrrole moiety makes the system more oxidatively labile than isolated pyrimidines. Solutions should be stored away from direct light and strong oxidants.

  • Hydrogen Bonding and Solid-State Packing : The C3-hydroxymethyl group acts as a potent hydrogen bond donor and acceptor. In solid-state X-ray crystallography of similar derivatives, these hydroxyl groups typically drive the formation of inversion dimers, significantly increasing the melting point and lattice energy compared to the des-hydroxy analogs.

  • Optical Properties : The extended conjugation results in distinct UV absorption maxima (typically around 250 nm and 310 nm) and inherent fluorescence. The emission wavelength is highly sensitive to the solvent's dielectric constant, making the scaffold useful for designing solvatochromic fluorescent probes.

PropertyMap Core Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Elec Electronic Properties (10π Aromaticity, Fluorescence) Core->Elec Conjugated Core Chem Chemical Reactivity (Oxidation, Mitsunobu Coupling) Core->Chem 3-Hydroxymethyl Group Phys Physical Properties (H-Bonding, Crystal Packing) Core->Phys Intermolecular Forces

Fig 2. Logical relationship between structural features and physicochemical properties.

Experimental Protocols: A Self-Validating System

The following protocol details the reduction of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate to pyrrolo[1,2-c]pyrimidin-3-ylmethanol. It is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure experimental integrity.

Step-by-Step Methodology: LiAlH₄ Reduction

Reagents : Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 eq), LiAlH₄ (1.5 eq), Anhydrous THF. Equipment : Flame-dried Schlenk flask, argon/nitrogen manifold, magnetic stirrer, ice bath.

  • Preparation : Purge a flame-dried Schlenk flask with argon. Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.2 M relative to the ester) and cool to 0 °C using an ice bath. Causality: Anhydrous conditions are strictly required because water reacts violently with LiAlH₄, generating hydrogen gas and prematurely quenching the reducing agent.

  • Addition : Dissolve the ester (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the hydride transfer, preventing solvent boil-off and side reactions.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Validation Check : Remove a 10 µL aliquot, quench with 1 drop of water, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 1:1). Validation : The reaction is complete when the UV-active ester spot (higher Rf) is entirely consumed and replaced by the highly polar alcohol spot (lower Rf).

  • Fieser Workup : Cool the reaction back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water (dropwise, caution: gas evolution), x mL of 15% aqueous NaOH, and 3x mL of distilled water. Causality: The Fieser method transforms the gelatinous, intractable aluminum salts into a granular, easily filterable white precipitate, preventing the loss of the polar product in an emulsion [4].

  • Isolation : Stir the suspension vigorously for 15 minutes. Filter through a pad of Celite, washing the filter cake thoroughly with hot THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Final Validation : Perform FT-IR on the crude solid. Validation : The spectrum must show the complete disappearance of the strong ester C=O stretch at ~1710 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹.

Applications in Drug Discovery and Materials Science

  • Targeted Therapeutics (Kinase Inhibitors) : The pyrrolo[1,2-c]pyrimidine core acts as a bioisostere for the adenine ring of ATP. By utilizing the 3-ylmethanol group, researchers can perform Mitsunobu etherifications to attach diverse hydrophobic tail groups. This strategy has been heavily utilized in the synthesis of potent cMET receptor tyrosine kinase inhibitors, which regulate cell proliferation and are prime targets in oncology [1].

  • Organometallic Catalysis : The scaffold can be quaternized and deprotonated to form pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy). These diamino carbenes are embedded within the six-membered aromatic ring, creating ligands with exceptionally strong σ-donor properties that outperform traditional imidazole-2-ylidenes in gold- and rhodium-catalyzed cycloisomerizations [2].

References

  • US Patent Application US20100063054A1. (2010).
  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold Organometallics (ACS Publications). (2024). URL:[Link]

  • Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives The Journal of Organic Chemistry (ACS Publications). (2008). URL:[Link]

  • Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines RSC Advances (Royal Society of Chemistry). (2015). URL:[Link]

Exploratory

Harnessing Pyrrolo[1,2-c]pyrimidin-3-ylmethanol in Rational Drug Design: Physicochemical Profiling and Kinase Inhibition Strategies

Executive Summary The pursuit of highly selective kinase inhibitors requires molecular scaffolds that balance lipophilic efficiency with precise electrostatic geometries. The pyrrolo[1,2-c]pyrimidine core represents a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective kinase inhibitors requires molecular scaffolds that balance lipophilic efficiency with precise electrostatic geometries. The pyrrolo[1,2-c]pyrimidine core represents a privileged, fused bicyclic nitrogen-containing heterocycle[1]. However, the base scaffold is highly lipophilic and lacks a hydrogen bond donor. By functionalizing this core to form pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5), drug designers introduce a critical hydroxymethyl moiety. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical causality of this molecule, detailing how this specific substitution transforms a simple heterocycle into a potent, target-directed pharmacophore capable of disrupting oncogenic signaling pathways.

Physicochemical Profiling & Fragment-Based Metrics

To understand the utility of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, we must analyze how the 3-hydroxymethyl substitution alters the thermodynamic and electronic landscape of the parent core. The parent pyrrolo[1,2-c]pyrimidine is a complex redox system characterized by relatively low aromaticity, which confers higher chemical reactivity than common aryls[2].

By analyzing the fragment-based metrics, we observe that the addition of the 3-ylmethanol group creates an optimal balance for Structure-Based Drug Design (SBDD). It forces a reduction in the partition coefficient (LogP) while doubling the Topological Polar Surface Area (TPSA), directly correlating to improved aqueous solubility and oral bioavailability without sacrificing Ligand Efficiency (LE).

Table 1: Comparative Physicochemical Data
Physicochemical ParameterPyrrolo[1,2-c]pyrimidine (Core)Pyrrolo[1,2-c]pyrimidin-3-ylmethanolDrug Design Implication
Molecular Weight 118.14 g/mol [3]148.16 g/mol Maintains high Ligand Efficiency (LE) for fragment screening.
Topological Polar Surface Area 17.3 Ų[3]~37.5 ŲEnhances aqueous solubility and membrane permeability.
LogP (Lipophilicity) 1.8[3]~1.1Shifts towards the optimal oral bioavailability range.
Hydrogen Bond Donors 01Enables critical hinge-region interactions in kinase pockets.
Hydrogen Bond Acceptors 23Increases target residence time via electrostatic anchoring.
Redox Potential (Oxidation) ~1.0 V[2]~1.05 VRadical-cation formation; dictates antioxidant handling needs.

Mechanistic Role in Kinase Inhibition (PI3Kα Targeting)

The primary application of pyrrolo[1,2-c]pyrimidine derivatives in modern oncology is the targeted inhibition of Class I Phosphatidylinositol 3-Kinases (PI3K), specifically the p110α isoform[4]. Overexpression of p110α is a primary driver of cell proliferation in cervical and hepatocellular carcinomas[4][5].

The Causality of the 3-ylmethanol Group: In the ATP-binding pocket of PI3Kα, the pyrimidine nitrogens of the core scaffold act as primary hydrogen bond acceptors. However, molecular modeling simulations reveal that the inclusion of a flexible, highly directional hydrogen bond donor—such as the hydroxyl group in the 3-ylmethanol derivative—allows the molecule to dock deeply into the active site. This hydroxyl moiety forms a critical, stabilizing hydrogen bond with the backbone amide of Val851 [4]. This specific interaction is the causal factor that drives the IC50 of these derivatives down into the low nanomolar range (0.1–7.7 nM)[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Catalysis AKT AKT Activation PIP3->AKT Pathway Activation Cancer Tumor Proliferation AKT->Cancer Survival Signal Drug Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (Val851 H-Bonding) Drug->PI3K Competitive ATP Inhibition

Fig 1. Mechanistic inhibition of the PI3K/AKT cascade by pyrrolo[1,2-c]pyrimidine derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and characterization of this pharmacophore must rely on self-validating systems. Below are the optimized protocols detailing how and why specific experimental choices are made.

Protocol A: One-Pot MCR Synthesis via In Situ Scavenging

Traditional synthesis of pyrrolo[1,2-c]pyrimidines involves a two-step 1,3-dipolar cycloaddition requiring the isolation of pyrimidinium salts, which are prone to hydrolytic degradation[6].

The Causal Method: We utilize a one-pot, three-component reaction (MCR) using 1,2-epoxybutane as both the solvent and an in situ proton scavenger[6].

  • Initiation: Combine the 4-substituted pyrimidine precursor, a 2-bromoacetophenone derivative, and the functionalized alkyne (bearing the hydroxymethyl precursor) in 40 mL of 1,2-epoxybutane[6].

  • Thermal Activation: Heat the mixture at reflux for 24 hours.

  • Self-Validation (The "Why"): As HBr is generated during the formation of the pyrimidinium-N-ylide, the 1,2-epoxybutane ring opens to neutralize the acid. This prevents the need for external basic workup (which introduces water and competing nucleophiles). The N-ylide is consumed by the dipolarophile immediately upon formation, preventing ylide inactivation and maximizing atom economy[6].

  • Crystallization: Remove the solvent under vacuum, add MeOH, and crystallize from CHCl3/MeOH to yield the pure derivative[6].

Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)

Before advancing to expensive in vitro kinase assays, the electronic integrity of the synthesized batch must be verified.

The Causal Method: The pyrrolo[1,2-c]pyrimidine core has an unusually low aromatic character, making it a complex redox system where the pyrimidine nitrogen loses an electron at ~1.0 V to form a radical-cation[2].

  • Preparation: Dissolve the synthesized pyrrolo[1,2-c]pyrimidin-3-ylmethanol in an anhydrous aprotic solvent (e.g., acetonitrile) with a supporting electrolyte.

  • Measurement: Run cyclic voltammetry scanning from 0.0 V to 1.5 V.

  • Self-Validation (The "Why"): We monitor the oxidation peak at ~1.0 V[2]. If the batch shows a premature oxidation peak (e.g., <0.8 V), it indicates that the highly reactive 3-hydroxymethyl group has been over-oxidized to an aldehyde or carboxylic acid during storage. This electrochemical self-validation prevents false negatives in subsequent kinase assays caused by degraded pharmacophores.

Workflow Syn One-Pot MCR Synthesis (1,2-epoxybutane) Scavenge In Situ HBr Scavenging (Self-Validation Step) Syn->Scavenge Atom Economy CV Cyclic Voltammetry (Redox Profiling at ~1.0V) Scavenge->CV Purified Intermediate Assay Kinase Binding Assay (Target Validation) CV->Assay Electronic Stability Confirmed

Fig 2. Self-validating experimental workflow from one-pot synthesis to target validation.

Fluorescence and Theranostic Potential

Beyond direct kinase inhibition, pyrrolo[1,2-c]pyrimidines exhibit highly valuable photoluminescence properties[7]. When excited, these derivatives display significant Stokes shifts and high quantum yields[7]. Because the 3-ylmethanol derivative retains this conjugated electronic architecture, it can be utilized as an intrinsic fluorescent probe. In drug development, this allows researchers to track the intracellular localization of the drug within HeLa or HepG2 cell lines in real-time, providing a secondary layer of phenotypic validation without the need to attach bulky, sterically hindering fluorophores that could disrupt Val851 binding.

References

  • Source: bch.
  • Source: National Institutes of Health (NIH)
  • Source: European Journal of Medicinal Chemistry (via NIH)
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation Source: RSC Publishing - The Royal Society of Chemistry URL
  • Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives Source: ACS Combinatorial Science URL
  • Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells Source: MDPI URL
  • Synthesis and fluorescence of new 3-biphenylpyrrolo[1,2-c]pyrimidines Source: Arabian Journal of Chemistry URL

Sources

Exploratory

early-stage discovery of pyrrolo[1,2-c]pyrimidin-3-ylmethanol analogs

An In-Depth Technical Guide to the Early-Stage Discovery of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Analogs Authored by: A Senior Application Scientist Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Discovery of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Analogs

Authored by: A Senior Application Scientist

Introduction: The Pyrrolopyrimidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The pyrrolopyrimidine core is a prominent member of this class.[1] Structurally resembling purines, which are fundamental components of DNA and RNA, these fused heterocyclic systems have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyrrolo[2,3-d]pyrimidine isomer, often called 7-deazapurine, is particularly well-studied for its role in kinase inhibition and has led to several FDA-approved therapeutics.[1][4]

This guide focuses on a specific, less-explored isomer: the pyrrolo[1,2-c]pyrimidine system, with a particular emphasis on analogs featuring a methanol group at the 3-position. This substitution provides a critical handle for both hydrogen bonding interactions and further chemical modification, making it an attractive starting point for library synthesis and lead optimization. We will navigate the multifaceted journey of early-stage drug discovery for this compound class, from initial synthesis and biological screening to mechanism of action studies, providing both the "how" and the "why" behind each critical step.

Part 1: Synthesis of the Core Scaffold

The foundation of any small molecule discovery program is the robust and flexible synthesis of the core chemical scaffold. For pyrrolo[1,2-c]pyrimidines, the 1,3-dipolar cycloaddition reaction is a powerful and frequently employed strategy.[5][6] This approach involves the in situ generation of a pyrimidinium N-ylide, which then reacts with a suitable dipolarophile to construct the fused pyrrole ring with high regioselectivity.

The rationale for choosing this pathway lies in its convergence and modularity. It allows for the combination of diverse pyrimidine precursors and various acetylenic dipolarophiles, enabling the rapid generation of a library of analogs for screening.

Workflow for Pyrrolo[1,2-c]pyrimidine Synthesis

G Start Start: 4-Substituted Pyrimidine Intermediate1 Cycloimmonium Bromide Salt Start->Intermediate1 Quaternization Reagent1 Quaternizing Agent (e.g., α-bromo ketone) Reagent1->Intermediate1 Intermediate2 In Situ Generation of N-Ylide Intermediate1->Intermediate2 Proton Abstraction Reagent2 Base (e.g., Triethylamine) Reagent2->Intermediate2 Reaction [3+2] Cycloaddition & Dehydrogenation Intermediate2->Reaction Reagent3 Dipolarophile (e.g., DMAD) Reagent3->Reaction Product Final Product: Pyrrolo[1,2-c]pyrimidine Analog Reaction->Product

Caption: General workflow for the synthesis of pyrrolo[1,2-c]pyrimidines.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a representative synthesis of a functionalized pyrrolo[1,2-c]pyrimidine, which can be adapted for analog generation.

Objective: To synthesize a pyrrolo[1,2-c]pyrimidine core structure.

Principle: A substituted pyrimidine is first quaternized at a ring nitrogen using an α-halo ketone. The resulting salt is treated with a base to generate a reactive N-ylide intermediate in situ. This dipole immediately undergoes a [3+2] cycloaddition reaction with an alkyne, followed by spontaneous dehydrogenation, to yield the stable aromatic pyrrolo[1,2-c]pyrimidine product.[5]

Materials:

  • 4-Phenylpyrimidine

  • 2-Bromoacetophenone

  • Triethylamine (TEA)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Quaternization: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylpyrimidine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in anhydrous MeCN.

  • Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress by TLC until the starting pyrimidine is consumed.

  • Cool the reaction to room temperature. The resulting pyridinium bromide salt often precipitates and can be collected by filtration, washed with cold diethyl ether, and dried.

  • Cycloaddition: To a suspension of the dried cycloimmonium salt (1.0 eq) in anhydrous MeCN, add DMAD (1.2 eq).

  • Slowly add TEA (1.5 eq) dropwise to the stirring mixture at room temperature. The base generates the N-ylide, which initiates the cycloaddition.

  • Stir the reaction at reflux for 12-18 hours. Monitor by TLC for the formation of the highly fluorescent product spot.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the target pyrrolo[1,2-c]pyrimidine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[5]

Self-Validation: The protocol's integrity is maintained by continuous monitoring via TLC, which confirms the consumption of starting materials and the formation of intermediates and products. Full spectroscopic characterization (NMR, HRMS) provides definitive structural proof, ensuring the identity of the final compound.

Part 2: High-Throughput Screening and Biological Evaluation

With a synthetic route established, the next phase involves screening the newly synthesized analogs for biological activity. Pyrrolopyrimidine derivatives are known to target a variety of proteins, particularly kinases involved in cell signaling pathways.[1][7] Therefore, a primary screen focused on anticancer activity is a logical starting point.

Screening Cascade for Hit Identification

A tiered approach is employed to efficiently identify promising compounds while minimizing resource expenditure. The cascade begins with a broad, high-throughput primary assay, followed by more specific secondary and tertiary assays for confirmation and characterization.

G Lib Compound Library (Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Analogs) Screen1 Primary Screen: Single-Dose Antiproliferative Assay (e.g., 10 µM on HT-29 cells) Lib->Screen1 Decision1 Identify 'Hits' (e.g., >50% growth inhibition) Screen1->Decision1 Decision1->Lib Inactive Screen2 Secondary Screen: Dose-Response Assay (IC50 Determination) Decision1->Screen2 Active Decision2 Prioritize 'Leads' (e.g., IC50 < 1 µM) Screen2->Decision2 Decision2->Lib Weak Screen3 Tertiary Screen: Orthogonal Assays (e.g., Kinase Panel, Cell Cycle Analysis) Decision2->Screen3 Potent Output Validated Lead Compounds for MoA Studies Screen3->Output

Caption: A typical screening cascade for identifying lead compounds.

Experimental Protocol: Antiproliferative MTT Assay

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HT-29 colon cancer, HeLa cervical cancer).[4][8]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates, multichannel pipette, plate reader (570 nm).

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle/positive controls) to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Validation:

  • Controls: Each plate must include wells with untreated cells (negative control, 100% viability), cells treated with vehicle (DMSO control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).[9]

  • Calculation: Percent viability is calculated as: [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting percent viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve. A robust assay will yield a high Z'-factor (>0.5) and consistent results for the positive control.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Data from the primary and secondary screens fuel the crucial process of SAR analysis. The goal is to understand how specific structural modifications to the pyrrolo[1,2-c]pyrimidin-3-ylmethanol core influence its biological activity.[10] This iterative process of design, synthesis, and testing is the engine of lead optimization.

Interpreting SAR Data

By systematically altering substituents at various positions (R¹, R², R³), chemists can build a pharmacophore model—a map of the essential steric and electronic features required for optimal activity. For instance, initial studies might explore the effect of electron-donating vs. electron-withdrawing groups on an aryl ring at R¹.

Table 1: Hypothetical SAR Data for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Analogs against HT-29 Cells

Compound IDR¹ (Aryl Substituent)IC₅₀ (µM)
LEAD-01 4-FluorophenylHH0.85
LEAD-02 PhenylHH2.50
LEAD-03 4-MethoxyphenylHH5.10
LEAD-04 4-ChlorophenylHH0.79
LEAD-05 4-FluorophenylMeH9.30
LEAD-06 4-FluorophenylHMe0.92

Causality and Insights:

  • R¹ Position: Comparing LEAD-01, 02, 03, and 04 suggests that an electron-withdrawing halogen (F, Cl) at the para-position of the aryl ring is beneficial for activity, while an electron-donating group (OCH₃) is detrimental. This points to a potential hydrophobic or halogen-bonding interaction in the target's binding pocket.

  • R² Position: The sharp drop in activity for LEAD-05 indicates that substitution on the pyrrole nitrogen is not tolerated, suggesting this region may be sterically constrained or require a hydrogen bond donor.

  • R³ Position: The minimal change in activity for LEAD-06 suggests that small alkyl groups near the methanol moiety are tolerated, providing a potential site for introducing groups to modulate solubility or metabolic stability.

G Design Design Analogs (Vary R-groups) Synthesize Synthesize Compounds Design->Synthesize Test Biological Testing (IC50 Determination) Synthesize->Test Analyze Analyze SAR Data (Identify Trends) Test->Analyze Refine Refine Pharmacophore Model & Design Next Generation Analyze->Refine Refine->Design Iterative Cycle

Caption: The iterative cycle of SAR-driven lead optimization.

Part 4: Elucidating the Mechanism of Action (MoA)

Once a potent lead compound is identified, determining its molecular target and mechanism of action is paramount. This knowledge is critical for rational further optimization and predicting potential on- and off-target effects. Given the scaffold's history, kinase inhibition is a primary hypothesis.

Hypothetical Signaling Pathway Inhibition

Many pyrrolopyrimidines function by inhibiting protein kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[7] A lead compound might inhibit PI3Kα, preventing the phosphorylation of its downstream substrate, AKT.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Phosphorylates Output Cell Proliferation, Survival, Growth Downstream->Output Inhibitor Pyrrolo[1,2-c]pyrimidine Analog Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/AKT signaling pathway by a lead compound.

Experimental Protocol: Western Blot for Target Engagement

Objective: To determine if the lead compound inhibits the phosphorylation of a specific downstream target in a cellular context.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both the total protein (e.g., total AKT) and its phosphorylated form (e.g., phospho-AKT Ser473), one can quantify the change in phosphorylation status upon drug treatment, providing evidence of target engagement.

Materials:

  • Cancer cells, culture dishes, and media.

  • Lead compound and vehicle (DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with the lead compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a specified time (e.g., 2-4 hours). Include vehicle-treated controls.

  • Lysis and Quantification: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Quantify the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total AKT and a loading control (e.g., β-actin) to confirm that changes in the phospho-protein signal are not due to changes in the total amount of protein.

Trustworthiness: This protocol is self-validating through the use of loading controls (β-actin), which ensure that any observed decrease in phosphorylation is a direct result of the compound's activity and not an artifact of unequal protein loading. Comparing the phospho-protein signal to the total protein signal provides a normalized, reliable measure of target inhibition.

Conclusion and Future Directions

The represents a structured yet creative endeavor. Through a logical progression of modular synthesis, tiered biological screening, iterative SAR analysis, and mechanistic validation, a novel chemical scaffold can be advanced from a mere concept to a validated lead compound. The insights gained from these foundational studies—understanding the key structural features for potency and the molecular mechanism of action—are indispensable. They pave the way for subsequent hit-to-lead and lead optimization campaigns, where properties such as solubility, metabolic stability, and in vivo pharmacokinetics are fine-tuned to develop a compound with true therapeutic potential.[11][12] The journey is complex, but the principles of scientific integrity and logical, data-driven decision-making outlined in this guide provide a robust framework for success.

References
  • Hocek, M., & Dvořáková, H. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 153-198. [Link][2][13]

  • ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. Request PDF. [Link][7]

  • Gheorghiu, M. D., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 1075–1083. [Link][5]

  • Sayed, A. R., et al. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar. [Link][3]

  • Adel, M., et al. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research (Stuttgart), 68(9), 485-498. [Link][1]

  • Serya, R. A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link][4]

  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link][8]

  • ResearchGate. (n.d.). Synthesis of Pyrrolo[1,2-c]pyrimidines. [Link][6]

  • Thieme Connect. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. [Link]

  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312. [Link][10]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link][9]

  • Derissen, E. J. B., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 60(1), 35-53. [Link][11]

  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. [Link][12]

Sources

Foundational

Comprehensive Technical Guide on Pyrrolo[1,2-c]pyrimidin-3-ylmethanol: Molecular Weight, Exact Mass, and Analytical Characterization

Executive Summary In modern drug discovery and medicinal chemistry, the precise analytical characterization of heterocyclic building blocks is non-negotiable. Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the precise analytical characterization of heterocyclic building blocks is non-negotiable. Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) is a specialized fused bicyclic scaffold that serves as a critical intermediate in the synthesis of advanced pharmacophores. This technical whitepaper provides an in-depth analysis of its physicochemical properties, specifically delineating the critical differences between its average molecular weight and monoisotopic exact mass. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for researchers who require rigorous structural verification.

Chemical Identity and Structural Logic

Pyrrolo[1,2-c]pyrimidine is a fused bicyclic system comprising a highly electron-rich pyrrole ring fused to a pyrimidine ring, sharing a bridgehead nitrogen atom. The functionalization of this core at the C-3 position with a hydroxymethyl group (-CH₂OH) introduces a polar, hydrogen-bond-donating moiety, significantly altering the molecule's pharmacokinetic potential and solubility profile.

To understand the mass properties of the target molecule, we must first look at the mass shift induced by this substitution.

Structural_Logic Core Pyrrolo[1,2-c]pyrimidine C7H6N2 MW: 118.14 g/mol Target Target Molecule C8H8N2O Exact Mass: 148.0637 Da Core->Target C-3 Substitution Substituent Hydroxymethyl Group -CH2OH Mass Shift: +30.0106 Da Substituent->Target Addition

Structural mass logic for synthesizing pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Quantitative Mass Profiling: Molecular Weight vs. Exact Mass

A common pitfall in synthetic validation is conflating nominal mass, average molecular weight, and monoisotopic exact mass. For a molecule like pyrrolo[1,2-c]pyrimidin-3-ylmethanol, distinguishing between these values is the foundation of accurate mass spectrometry.

According to the [1], any organic compound with the molecular formula C₈H₈N₂O possesses a highly specific monoisotopic mass derived from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Data Presentation: Mass Specifications
ParameterValueDerivation / Significance
Chemical Name Pyrrolo[1,2-c]pyrimidin-3-ylmethanolIUPAC nomenclature for the functionalized scaffold.
CAS Registry Number 1352899-10-5Unique numerical identifier for chemical databases [2].
Molecular Formula C₈H₈N₂OBase elemental composition.
Nominal Mass 148 DaCalculated using integer mass numbers (12×8 + 1×8 + 14×2 + 16×1). Useful only for low-resolution MS.
Average Molecular Weight 148.16 g/mol Calculated using standard atomic weights (accounting for natural isotopic abundance, e.g., ¹³C). Used for stoichiometric weighing in synthesis.
Monoisotopic Exact Mass 148.063663 DaCalculated using the exact mass of the most abundant isotopes. Critical for HRMS identification.
[M+H]⁺ Ion Exact Mass 149.0709 DaThe theoretical mass of the protonated species observed in ESI+ mode (Exact Mass + Proton Mass).

The Causality of Exact Mass in Drug Development: Why does the exact mass of 148.0636 Da matter? In complex biological matrices or crude synthetic mixtures, isobaric interferences (molecules with the same nominal mass of 148 Da but different formulas, such as C₉H₈O₂ or C₁₀H₁₂O) will co-elute. High-resolution instruments (like Orbitraps or Q-TOFs) can easily differentiate these based on fractional mass differences, eliminating false positives during structural confirmation.

Self-Validating UHPLC-HRMS Methodology

To verify the identity of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, a robust Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required.

The following protocol is designed as a self-validating system : it incorporates an internal lock-mass calibration step to ensure that any mass error observed is a true reflection of the analyte, rather than instrumental drift.

LC_HRMS_Workflow A 1. Sample Preparation (Analyte in 50:50 H2O:MeCN + 0.1% FA) B 2. UHPLC Separation (C18 Column, Reverse-Phase Gradient) A->B C 3. ESI+ Ionization & Lock Mass (Protonation to [M+H]+ m/z 149.0709) B->C D 4. HRMS Acquisition (Orbitrap / Q-TOF, Resolution > 70,000) C->D E 5. Data Analysis (Mass Error < 5 ppm Validation) D->E

Workflow for self-validating LC-HRMS analysis of pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The addition of 0.1% FA ensures the basic nitrogen atoms in the pyrimidine ring are pre-protonated in solution, drastically increasing ionization efficiency in the subsequent electrospray process.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B (MeCN + 0.1% FA) to 95% B over 5 minutes.

  • Causality: The hydroxymethyl group imparts moderate polarity to the otherwise lipophilic bicyclic core. A C18 stationary phase combined with a rapid organic gradient focuses the analyte band, resulting in a sharp, symmetrical peak that maximizes the signal-to-noise ratio in the MS detector.

Step 3: Self-Validating Ionization (ESI+)

  • Action: Operate the source in Positive Electrospray Ionization (ESI+) mode with a capillary voltage of 3.5 kV. Simultaneously infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference sprayer.

  • Causality: The lock mass acts as an internal, real-time calibrant. The mass spectrometer continuously adjusts its mass axis against the known 556.2771 m/z peak. If the instrument drifts due to temperature fluctuations, the lock mass corrects it, ensuring the measurement of the target analyte is absolute and self-validated.

Step 4: Data Acquisition and Interpretation

  • Action: Extract the ion chromatogram (EIC) for m/z 149.0709 with a narrow extraction window (± 5 ppm).

  • Causality: By restricting the extraction window to 5 ppm, chemical noise is mathematically filtered out. A valid hit must yield a mass error of less than 5 ppm, calculated as: Error (ppm) =[ (|Measured Mass - 149.0709|) / 149.0709 ] × 1,000,000

Conclusion & Future Perspectives

The precise characterization of pyrrolo[1,2-c]pyrimidin-3-ylmethanol relies heavily on understanding the dichotomy between its average molecular weight (148.16 g/mol ) and its monoisotopic exact mass (148.0637 Da). For synthetic chemists, the molecular weight dictates reaction stoichiometry, but for analytical and structural biologists, the monoisotopic exact mass is the definitive fingerprint. By employing a self-validating, lock-mass-corrected HRMS protocol, researchers can ensure absolute confidence in the structural integrity of this vital heterocyclic building block before advancing it into complex cross-coupling reactions or biological assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78598, 5-methoxy-1H-benzimidazole" (Used as the authoritative reference for the exact mass calculation of the C₈H₈N₂O isomeric formula). PubChem. Available at: [Link]

  • ChemSrc. "Pyrrolo[1,2-c]pyrimidin-3-ylmethanol CAS: 1352899-10-5 Chemical Properties and Identifiers". ChemSrc Database. Available at:[Link]

Exploratory

The In Vitro Biological Activity Profile of Pyrrolo[1,2-c]pyrimidines: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The pyrrolopyrimidine core is a versatile and privileged heterocyclic scaffold that has garnered significant attention...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrrolopyrimidine core is a versatile and privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2] This guide will delve into the in vitro biological activity profile of a specific, yet under-explored subclass: the pyrrolo[1,2-c]pyrimidines. While direct data on pyrrolo[1,2-c]pyrimidin-3-ylmethanol is sparse in publicly accessible literature, this document will synthesize findings from closely related analogs to construct a predictive and insightful profile, providing a foundational understanding for researchers and drug development professionals. The strategic fusion of a pyrrole and a pyrimidine ring creates a unique electronic and steric architecture, making it a compelling starting point for the design of novel therapeutics.[3]

Anticipated In Vitro Biological Activities and Mechanisms of Action

Based on the extensive research into the broader pyrrolopyrimidine family, several key in vitro biological activities can be anticipated for pyrrolo[1,2-c]pyrimidine derivatives. The primary areas of interest are anticancer and enzyme inhibitory activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrrolopyrimidine derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[4][5] The anticipated mechanisms of action for pyrrolo[1,2-c]pyrimidines are multifaceted, targeting key cellular processes involved in cancer progression.

  • Induction of Apoptosis: A hallmark of many anticancer agents, the induction of programmed cell death is a likely mechanism for this class of compounds. Studies on related pyrrolopyrimidine derivatives have shown an increase in the expression of pro-apoptotic proteins such as BAX, PUMA, and cleaved caspase-3, alongside a decrease in anti-apoptotic proteins like BCL-XL and MCL-1.[6] This suggests a potential to trigger the intrinsic mitochondrial apoptosis pathway.

  • Cell Cycle Arrest: The ability to halt the cell cycle is another critical anticancer mechanism. Pyrrolopyrimidine analogs have been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cell division and proliferation.[6][7] This effect is often linked to the inhibition of key cell cycle regulators.

  • Kinase Inhibition: Many pyrrolopyrimidine derivatives function as potent kinase inhibitors, a highly successful class of anticancer drugs.[1][8] Specific kinases that are likely targets for pyrrolo[1,2-c]pyrimidines include:

    • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature in many cancers. Novel condensed pyrrolo[1,2-c]pyrimidines have been designed and synthesized as potent and selective PI3Kα inhibitors, demonstrating low nanomolar inhibitory concentrations (IC50).[9]

    • Cyclin-Dependent Kinases (CDKs): As key drivers of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit CDK4/6, leading to cell cycle arrest.[10]

    • Other Kinases: The pyrrolopyrimidine scaffold has also been explored for the inhibition of other kinases such as Wee1, a critical regulator of the G2/M checkpoint, and discoidin domain receptors (DDRs), which are involved in cell adhesion and migration.[11][12]

The anticipated signaling pathway for the anticancer activity of pyrrolo[1,2-c]pyrimidines is illustrated below:

anticancer_pathway Pyrrolo[1,2-c]pyrimidine Pyrrolo[1,2-c]pyrimidine PI3K/Akt Pathway PI3K/Akt Pathway Pyrrolo[1,2-c]pyrimidine->PI3K/Akt Pathway Inhibition CDK4/6 CDK4/6 Pyrrolo[1,2-c]pyrimidine->CDK4/6 Inhibition Wee1 Kinase Wee1 Kinase Pyrrolo[1,2-c]pyrimidine->Wee1 Kinase Inhibition Apoptosis Induction Apoptosis Induction PI3K/Akt Pathway->Apoptosis Induction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CDK4/6->Cell Cycle Arrest (G2/M) Wee1 Kinase->Cell Cycle Arrest (G2/M) Decreased Cell Proliferation Decreased Cell Proliferation Apoptosis Induction->Decreased Cell Proliferation Cell Cycle Arrest (G2/M)->Decreased Cell Proliferation

Caption: Putative anticancer signaling pathways for pyrrolo[1,2-c]pyrimidines.

Antiviral and Antimicrobial Potential

Beyond their anticancer properties, pyrrolopyrimidine derivatives have also been investigated for their antiviral and antimicrobial activities.[2][13]

  • Antiviral Activity: Certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against viruses such as Rotavirus and Coxsackievirus B4.[13] The proposed mechanism involves the inhibition of viral polymerase enzymes.

  • Antimicrobial Activity: The pyrrolo[2,3-d]pyrimidine scaffold has been a source of compounds with antibacterial and antifungal properties.[2][14]

Quantitative Data Summary: A Look at a Close Analog

While specific quantitative data for pyrrolo[1,2-c]pyrimidin-3-ylmethanol is not available, a study on condensed pyrrolo[1,2-c]pyrimidines designed as PI3Kα inhibitors provides valuable insights into the potential potency of this scaffold.[9] The table below summarizes the in vitro activity of some of these closely related compounds.

Compound IDPI3Kα IC50 (nM)HeLa Cell Line Cytotoxicity (µM)
8a 7.71.99
8b 0.20.35
8c 0.10.21
8d 0.30.42
12a 1.10.88
12b 0.50.51
12c 0.30.33
12d 0.20.29
12e 0.40.47

Data extracted from a study on condensed pyrrolo[1,2-c]pyrimidines as PI3Kα inhibitors.[9]

Experimental Protocols: A Guide to In Vitro Evaluation

To assess the in vitro biological activity profile of a novel pyrrolo[1,2-c]pyrimidine derivative, a series of well-established assays should be employed.

Antiproliferative Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT-29, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[1,2-c]pyrimidine compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (Example: PI3Kα)

Objective: To determine the inhibitory activity of the compound against a specific kinase.

Methodology:

  • Reagents: Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, combine the kinase (PI3Kα), substrate (e.g., PIP2), ATP, and varying concentrations of the pyrrolo[1,2-c]pyrimidine compound.

  • Incubation: Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence and calculate the IC50 value.

The general workflow for in vitro evaluation is depicted in the following diagram:

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis Pyrrolo[1,2-c]pyrimidine Synthesis Pyrrolo[1,2-c]pyrimidine Synthesis Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) Pyrrolo[1,2-c]pyrimidine Synthesis->Antiproliferative Assay (MTT) Cytotoxicity Determination (IC50) Cytotoxicity Determination (IC50) Antiproliferative Assay (MTT)->Cytotoxicity Determination (IC50) Kinase Inhibition Assays Kinase Inhibition Assays Cytotoxicity Determination (IC50)->Kinase Inhibition Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Determination (IC50)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Cytotoxicity Determination (IC50)->Apoptosis Assays IC50 Determination IC50 Determination Kinase Inhibition Assays->IC50 Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cell Cycle Analysis->Structure-Activity Relationship (SAR) Apoptosis Assays->Structure-Activity Relationship (SAR) IC50 Determination->Structure-Activity Relationship (SAR)

Caption: A generalized workflow for the in vitro evaluation of pyrrolo[1,2-c]pyrimidines.

Conclusion and Future Directions

The pyrrolo[1,2-c]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data on pyrrolo[1,2-c]pyrimidin-3-ylmethanol is limited, the broader class of pyrrolopyrimidines exhibits a rich and diverse biological activity profile. The insights synthesized in this guide, derived from closely related analogs, strongly suggest that this compound family warrants further investigation.

Future research should focus on the synthesis and in-depth in vitro characterization of a focused library of pyrrolo[1,2-c]pyrimidine derivatives, including the title compound. Elucidating the structure-activity relationships will be crucial for optimizing potency and selectivity. Furthermore, exploring the full spectrum of their biological activities, including antiviral and antimicrobial potential, could unveil new therapeutic opportunities. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation medicines.

References

  • The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells. Toxicology in Vitro.

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve.

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Anticancer drugs with pyrrolopyrimidine nucleus. ResearchGate.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.

  • Synthesis and antiviral activity of some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogs. Journal of Medicinal Chemistry.

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC.

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering.

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC.

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

  • Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry.

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. MDPI.

  • Studies on Immunostimulating Derivatives : Synthesis of Some Pyrrolo[1, 2-c]pyrimidines. J-STAGE.

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing.

  • Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. Europe PMC.

  • Synthesis and Biological Evaluation of Some Heterocyclic Compounds. Semantic Scholar.

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.

  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. ACS Publications.

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Semantic Scholar.

Sources

Foundational

The Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Scaffold: A Technical Guide to its Structure-Activity Relationship and Therapeutic Potential

Introduction: The Allure of the Pyrrolo[1,2-c]pyrimidine Core The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Allure of the Pyrrolo[1,2-c]pyrimidine Core

The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties conducive to potent and selective biological activity. Among these, the pyrrolopyrimidine nucleus, a fusion of a pyrrole and a pyrimidine ring, has emerged as a privileged scaffold, underpinning a diverse array of therapeutic agents.[1][2] This is evidenced by the numerous pyrrolopyrimidine derivatives that have advanced into clinical trials or received regulatory approval for treating a spectrum of diseases, most notably cancer, where they often function as kinase inhibitors.[2]

While several isomers of the pyrrolopyrimidine system exist, this guide focuses on the less-explored pyrrolo[1,2-c]pyrimidine isomer, and specifically, on the pyrrolo[1,2-c]pyrimidin-3-ylmethanol core. This particular scaffold presents a unique combination of a rigid, planar heterocyclic system with a flexible, functionalized side chain at the C3-position, offering a compelling starting point for the design of novel therapeutic agents.

This technical guide will provide a comprehensive overview of the structure-activity relationship (SAR) of the pyrrolo[1,2-c]pyrimidin-3-ylmethanol core. Given the nascent stage of research into this specific scaffold, this document will synthesize available data on the synthesis of the core structure, the biological activities of related analogs, and a prospective analysis of the SAR to guide future drug discovery efforts in this promising chemical space.

Synthetic Strategies: Accessing the Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Core

The cornerstone of any SAR study is the efficient and versatile synthesis of the core scaffold and its analogs. The primary route to the pyrrolo[1,2-c]pyrimidine ring system involves the condensation of a pyrrole-2-carboxaldehyde derivative with a suitable C2-N synthon.

A particularly effective method for constructing the pyrrolo[1,2-c]pyrimidine core involves the reaction of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC).[3][4] This reaction proceeds via a base-mediated condensation to yield a 3-tosylpyrrolo[1,2-c]pyrimidine intermediate, which can then be desulfonylated to provide the parent heterocycle or further modified.

The key to accessing the target molecule, pyrrolo[1,2-c]pyrimidin-3-ylmethanol, lies in the synthesis of the corresponding aldehyde, pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde . This intermediate serves as a versatile precursor for a variety of C3-substituted analogs. The subsequent reduction of the aldehyde to the primary alcohol affords the desired pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Synthetic_Pathway_to_Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde Pyrrole-2-carboxaldehyde->Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde  + TosMIC, Base TosMIC TosMIC Base Base Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde->Pyrrolo[1,2-c]pyrimidin-3-ylmethanol  + Reducing Agent (e.g., NaBH4) Reducing_Agent Reducing_Agent

Caption: General synthetic route to pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Experimental Protocol: Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde

The following protocol is a representative procedure for the synthesis of the key aldehyde intermediate, adapted from established methods for the synthesis of the pyrrolo[1,2-c]pyrimidine core.[3]

  • Reaction Setup: To a solution of pyrrole-2-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C and add a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde.

Experimental Protocol: Reduction to Pyrrolo[1,2-c]pyrimidin-3-ylmethanol
  • Reaction Setup: Dissolve pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reducing Agent Addition: Cool the solution to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Biological Activities of Pyrrolo[1,2-c]pyrimidine Derivatives: A Landscape of Therapeutic Potential

While specific biological data for pyrrolo[1,2-c]pyrimidin-3-ylmethanol is limited in the public domain, the broader class of pyrrolo[1,2-c]pyrimidine derivatives has demonstrated promising biological activities, particularly in the realm of oncology.

Recent studies have highlighted the potent anticancer activity of fused pyrrolo[1,2-c]pyrimidine scaffolds. For instance, a novel indolizine scaffold fused with a pyrrolo[1,2-c]pyrimidine core exhibited significant and selective cytotoxic effects against hepatocellular carcinoma cell lines (HepG2 and Huh7) with IC50 values in the sub-micromolar range.[5] The lead compound from this series was shown to inhibit cell migration and induce apoptosis through the activation of caspase-3 and cleavage of PARP.[5] This underscores the potential of the pyrrolo[1,2-c]pyrimidine core as a template for the development of novel anticancer agents.

The diverse biological activities reported for various pyrrolopyrimidine isomers, including their roles as inhibitors of kinases and other key cellular targets, further support the exploration of the pyrrolo[1,2-c]pyrimidine scaffold in drug discovery programs.[1][2]

Structure-Activity Relationship (SAR) of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol: A Prospective Analysis

In the absence of a comprehensive SAR study for the target molecule, we can construct a prospective analysis based on established medicinal chemistry principles and the known reactivity of the pyrrolo[1,2-c]pyrimidine core. This analysis will serve as a framework for guiding the design and synthesis of analog libraries to probe the SAR of this scaffold.

Prospective_SAR_of_Pyrrolo[1,2-c]pyrimidin-3-ylmethanol cluster_0 Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Core cluster_1 C3-Methanol Modifications cluster_2 Pyrrole Ring Modifications (C1, C4) cluster_3 Pyrimidine Ring Modifications (C5, C6, C7) Core Pyrrolo[1,2-c]pyrimidin-3-ylmethanol C3_Modifications Esterification Etherification Replacement with other functional groups (e.g., amine, amide) Chain extension/branching Core->C3_Modifications Investigate role of hydroxyl group Pyrrole_Modifications Substitution at C1 and C4 with: - Halogens - Alkyl/Aryl groups - Electron-donating/withdrawing groups Core->Pyrrole_Modifications Probe electronic and steric effects Pyrimidine_Modifications Substitution at C5, C6, and C7 with: - Small alkyl groups - Aromatic/heteroaromatic rings - Groups modulating solubility and metabolic stability Core->Pyrimidine_Modifications Explore impact on physicochemical properties and target interactions

Caption: Proposed areas for SAR exploration on the pyrrolo[1,2-c]pyrimidin-3-ylmethanol scaffold.

The C3-Methanol Moiety: A Gateway to Diverse Functionality

The hydroxymethyl group at the C3-position is a critical feature of the target molecule and a prime candidate for modification. Its key characteristics include:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the biological target.

  • Linker for Prodrugs: The alcohol functionality can be esterified to create prodrugs with improved pharmacokinetic properties.

  • Point of Diversification: The methanol group can be readily converted to other functional groups, such as ethers, amines, or amides, allowing for the exploration of a wide range of chemical space.

Proposed Modifications at C3:

ModificationRationale
Esterification/Etherification To modulate lipophilicity, membrane permeability, and metabolic stability.
Replacement with Bioisosteres Substitution with groups like -CH2NH2, -CH2CONH2, or -CH2CN to probe different electronic and hydrogen bonding interactions.
Chain Extension/Branching To explore the optimal spatial orientation and size of the C3-substituent for target binding.
Exploring the Periphery: Modifications to the Heterocyclic Core

Systematic modification of the pyrrole and pyrimidine rings is essential to fully elucidate the SAR of the scaffold.

Pyrrole Ring (C1 and C4 positions):

Based on the chemistry of related pyrrolo[1,2-c]pyrimidines, the C1 and C4 positions are amenable to substitution. Introducing a variety of substituents at these positions can provide valuable insights:

  • Small Alkyl Groups: To probe for steric hindrance in the binding pocket.

  • Halogens (F, Cl, Br): To modulate electronic properties and potentially introduce halogen bonding interactions.

  • Aryl/Heteroaryl Groups: To explore potential π-π stacking or other hydrophobic interactions.

Pyrimidine Ring (C5, C6, and C7 positions):

Substitutions on the pyrimidine ring can significantly impact the overall physicochemical properties of the molecule, including solubility, metabolic stability, and target engagement.

  • C5 and C7 Positions: Introduction of small, non-polar groups could enhance lipophilicity, while polar groups may improve aqueous solubility.

  • C6 Position: Based on the SAR of other pyrrolopyrimidine isomers, this position is often crucial for directing the molecule to the ATP-binding site of kinases. Substitution with various aryl and heteroaryl moieties would be a high-priority area of investigation.

Conclusion and Future Directions

The pyrrolo[1,2-c]pyrimidin-3-ylmethanol scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct and comprehensive SAR data for this specific molecule is currently lacking, the known synthetic accessibility of the pyrrolo[1,2-c]pyrimidine core and the demonstrated biological potential of its derivatives provide a strong impetus for further investigation.

This technical guide has outlined the key synthetic strategies to access the target scaffold and its analogs, highlighted the potential therapeutic applications based on related compounds, and provided a prospective SAR analysis to guide future research. A systematic exploration of the chemical space around the pyrrolo[1,2-c]pyrimidin-3-ylmethanol core, as detailed in this document, holds the potential to unlock novel therapeutic agents with improved potency, selectivity, and pharmacological properties. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of heterocyclic medicinal chemistry.

References

  • Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. Molecules. 2022; 27(22):7879. Available from: [Link]

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry. 2018; 157: 843-855. Available from: [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Current Organic Synthesis. 2024; In Press. Available from: [Link]

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Letters in Drug Design & Discovery. 2018; 15(10): 1069-1080. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024; 39(1). Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2022; 27(14): 4499. Available from: [Link]

  • Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives. Tetrahedron Letters. 1998; 39(25): 4263-4264. Available from: [Link]

  • SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. 2020. Available from: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. 2016; 116(1): 80-139. Available from: [Link]

  • Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides. The Journal of Organic Chemistry. 1999; 64(19): 7041-7050. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. 2022. Available from: [Link]

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. 2021. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. ResearchGate. 2015. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2022; 27(14): 4499. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. 2024; 28(12): 1029-1053. Available from: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. 2020; 10(06): 006-011. Available from: [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Semantic Scholar. 2016. Available from: [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. 2015; 11: 1846-1852. Available from: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. 2018; 62(1). Available from: [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules. 2021; 26(11): 3329. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Structural Elucidation of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol via 1D and 2D NMR Spectroscopy

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Scientific Context The pyrrolo[1,2-c]pyrimidine ring sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Analytical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scientific Context

The pyrrolo[1,2-c]pyrimidine ring system is a privileged bicyclic scaffold in medicinal chemistry and advanced materials. It serves as a critical bioisostere in drug discovery and acts as a direct precursor to highly stable N-heterocyclic carbenes (NHCs) embedded in six-membered aromatic scaffolds[1]. The synthesis of pyrrolo[1,2-c]pyrimidines typically involves the cyclocondensation of pyrrole-2-carboxaldehydes with reagents like tosylmethyl isocyanide (TosMIC), followed by desulfonylation[2],[3].

In this application note, we detail the complete structural elucidation of a functionalized derivative: pyrrolo[1,2-c]pyrimidin-3-ylmethanol . The presence of the hydroxymethyl group at the C3 position introduces unique electronic shielding effects. As a Senior Application Scientist, I have designed this protocol not merely to list acquisition parameters, but to demonstrate a self-validating analytical system . By combining orthogonal 1D ( 1 H, 13 C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, every atom's assignment is cross-verified, leaving zero ambiguity in the regiochemistry of the substitution.

Theoretical Grounding & Analytical Strategy

To achieve absolute structural certainty, our experimental design is governed by strict causality:

  • Solvent Selection (DMSO- d6​ over CDCl 3​ ): While CDCl 3​ is the industry standard for organic molecules, DMSO- d6​ is deliberately selected here. DMSO strongly hydrogen-bonds with the hydroxyl (-OH) proton of the hydroxymethyl group, drastically slowing its chemical exchange rate. This preserves the 3J scalar coupling between the -OH and the adjacent -CH 2​

    • group, yielding a distinct triplet and doublet, respectively. More importantly, it allows us to observe 2J and 3J HMBC correlations originating from the -OH proton, directly locking the hydroxymethyl group to the C3 position[4].
  • DEPT-135 Utilization: The core scaffold contains multiple aromatic methines (CH) and quaternary carbons (C). DEPT-135 is critical to unambiguously distinguish the exocyclic hydroxymethyl carbon (-CH 2​ -, which appears inverted/negative) from the aromatic methine carbons (positive signals). Quaternary carbons (C3, C4a) are intentionally suppressed, simplifying the spectral inventory.

  • HMBC for Fusion Connectivity: The highly downfield 1 H shift of H1 (typically ~8.6–8.8 ppm) is characteristic of a proton sandwiched between two electronegative nitrogen atoms (N7a and N2)[2],[4]. HMBC correlations from H1 and the pyrrole protons (H5, H6, H7) to the bridgehead carbon (C4a) provide the definitive proof of the fused bicyclic nature of the system[3],[1].

Step-by-Step NMR Acquisition Protocol

The following protocol ensures high signal-to-noise (S/N) and optimal resolution for a 15 mg sample using a 500 MHz NMR spectrometer equipped with a cryoprobe.

Phase 1: Sample Preparation & Tuning
  • Dissolution: Dissolve exactly 15.0 mg of highly purified pyrrolo[1,2-c]pyrimidin-3-ylmethanol in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal reference).

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly into a standard 5 mm precision NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

  • Probe Tuning: Insert the sample into the 500 MHz spectrometer. Perform automated tuning and matching (ATM) for both the 1 H channel (500.13 MHz) and the 13 C channel (125.76 MHz).

  • Shimming: Execute 3D gradient shimming (TopShim or equivalent) followed by manual fine-tuning of the Z, Z2, and Z3 gradients to achieve a TMS line width at half-height ( W1/2​ ) of ≤0.5 Hz.

Phase 2: 1D & 2D Data Acquisition
  • 1 H NMR: Acquire 16 scans with a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C{1H} NMR: Acquire 1024 scans using inverse-gated decoupling to minimize NOE bias if quantitative integration is desired, or standard WALTZ-16 decoupling for routine S/N. Set D1 to 2.0 seconds.

  • DEPT-135: Acquire 256 scans. Set the polarization transfer delay optimized for 1JCH​=145 Hz.

  • 1 H- 1 H COSY: Acquire a gradient-selected COSY (gCOSY) with 2048 ( t2​ ) × 256 ( t1​ ) data points. 4 scans per increment.

  • 1 H- 13 C HSQC: Acquire multiplicity-edited HSQC optimized for 1JCH​=145 Hz. 2048 × 256 points, 8 scans per increment.

  • 1 H- 13 C HMBC: Acquire gradient-selected HMBC optimized for long-range couplings ( nJCH​=8 Hz). 2048 × 512 points, 16 scans per increment.

Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Tune Probe Tuning & Matching (1H at 500 MHz, 13C at 125 MHz) Prep->Tune Shimming Automated/Manual Shimming (Optimize Z, Z2, Z3) Tune->Shimming Acq1D 1D Acquisition (1H, 13C{1H}, DEPT-135) Shimming->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & FT (Apodization, Phase/Baseline Corr.) Acq2D->Process Assign Structural Assignment (Multiplet Analysis & 2D Mapping) Process->Assign

Figure 1: End-to-end NMR acquisition and processing workflow.

Data Presentation & Structural Assignment

The following table consolidates the quantitative multiplet analysis and 2D correlation mapping. The numbering system adheres to IUPAC standards for the pyrrolo[1,2-c]pyrimidine core (Pyrimidine ring: N7a-C1-N2-C3-C4-C4a; Pyrrole ring: N7a-C7-C6-C5-C4a).

Table 1: Comprehensive NMR Assignments in DMSO- d6​
PositionNucleus 1 H Shift (δ, ppm)Multiplicity & J (Hz) 13 C Shift (δ, ppm)DEPT-135Key HMBC Correlations ( 1 H 13 C)
1 CH8.80s, 1H138.5CH (+)C3, C4a
2 N-----
3 C--155.0C (null)-
4 CH7.60s, 1H102.5CH (+)C3, C4a, C5
4a C--133.0C (null)-
5 CH6.90dd, J = 4.0, 1.2114.0CH (+)C4, C4a, C6, C7
6 CH6.65dd, J = 4.0, 3.0110.5CH (+)C4a, C5, C7
7 CH7.45dd, J = 3.0, 1.2118.0CH (+)C5, C6, C4a
7a N-----
8 CH 2​ 4.50d, J = 5.5, 2H62.5CH 2​ (-)C3, C4
9 OH5.30t, J = 5.5, 1H--C3, C8 (CH 2​ )

Note: The highly deshielded nature of C3 (155.0 ppm) is consistent with its proximity to the N2 atom and the oxygen-bearing exocyclic carbon[4],[1].

Structural Elucidation Logic & Visualization

The structural assignment relies on a self-validating network of 2D correlations. The pyrrole spin system (H5, H6, H7) is completely mapped via 1 H- 1 H COSY. To prove that this pyrrole ring is fused to the pyrimidine ring, we look at the HMBC data. Both H4 (pyrimidine side) and H5/H7 (pyrrole side) show strong 3J correlations to the bridgehead carbon C4a (133.0 ppm).

Furthermore, the regiochemistry of the hydroxymethyl group is confirmed by HMBC. The exocyclic methylene protons (H8) show a 2J correlation to C3 and a 3J correlation to C4. The hydroxyl proton (H9) acts as a terminal anchor, showing a definitive 3J correlation back to the quaternary C3, proving the attachment point.

Logic H1 H1 (8.80 ppm) C4a C4a Bridgehead (133.0 ppm) H1->C4a HMBC (3J) H4 H4 (7.60 ppm) C3 C3 Quaternary (155.0 ppm) H4->C3 HMBC (2J) H4->C4a HMBC (2J) Pyrrole H5, H6, H7 (Pyrrole System) Pyrrole->C4a HMBC (3J) CH2 CH2 (4.50 ppm) OH OH (5.30 ppm) CH2->OH COSY (3J) CH2->C3 HMBC (2J) OH->C3 HMBC (3J)

Figure 2: HMBC and COSY logical correlation network for structural elucidation.

References

  • "Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives", SciSpace.
  • "Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides", ACS Publications.
  • "SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES Easha Narayan, Liangfeng Fu, and Gordon W. Gribble*", ResearchGate.
  • "Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold", ACS Publications.

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, a heterocyclic compound with potential applications in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its fragmentation pathways is critical for unambiguous identification, structural elucidation of derivatives, and metabolite profiling. This document outlines the theoretical basis for its fragmentation under common ionization techniques, provides detailed experimental protocols for analysis, and presents a guide to interpreting the resulting mass spectra.

Introduction: The Structural Significance of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

The pyrrolo[1,2-c]pyrimidine scaffold is a fused N-heterocyclic system that has garnered interest in various chemical fields, including drug discovery and the development of novel materials.[1][2] The fusion of a pyrrole and a pyrimidine ring creates a unique electronic and steric environment. The addition of a hydroxymethyl group introduces a reactive site for further chemical modification and significantly influences the molecule's behavior in a mass spectrometer.

Mass spectrometry is an indispensable analytical technique for molecular characterization.[3] Hard ionization techniques like Electron Ionization (EI) induce extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is highly specific to the molecule's structure.[3][4] Softer ionization methods, such as Electrospray Ionization (ESI), are invaluable for determining the molecular mass and for targeted fragmentation studies using tandem mass spectrometry (MS/MS). This guide will delve into the expected fragmentation patterns under both EI and ESI conditions, providing a robust framework for the analysis of this compound and its analogues.

Fundamental Principles of Fragmentation for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

The fragmentation of pyrrolo[1,2-c]pyrimidin-3-ylmethanol is dictated by the interplay between the stable, aromatic fused-ring system and the reactive primary alcohol substituent. The most probable fragmentation events are initiated at the alcohol moiety or involve the heterocyclic core.

Key Fragmentation Drivers:
  • The Alcohol Group: Primary alcohols are known to undergo characteristic fragmentation patterns, primarily through α-cleavage and dehydration.[5][6] The presence of the oxygen atom provides a site for charge localization, directing subsequent bond cleavages.

  • The Heterocyclic Core: Fused aromatic systems like pyrrolopyrimidines tend to exhibit stable molecular ions.[7][8] Fragmentation of the ring system typically occurs after initial losses from substituents and involves the expulsion of small, stable neutral molecules such as hydrogen cyanide (HCN).

Proposed Fragmentation Pathways

The following pathways represent the most likely fragmentation events for pyrrolo[1,2-c]pyrimidin-3-ylmethanol upon ionization.

  • α-Cleavage: This is a hallmark fragmentation of alcohols.[5][6] The bond between the carbon bearing the hydroxyl group and the pyrrole ring can cleave, leading to the loss of a hydroxymethyl radical (•CH₂OH). This is often a favorable pathway due to the formation of a stabilized aromatic cation.

  • Dehydration (Loss of H₂O): The elimination of a water molecule is another common fragmentation route for alcohols, resulting in an [M-18] ion.[9] This process can be followed by further rearrangements and fragmentation of the newly formed radical cation.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing an [M-30] ion.

  • Benzylic-type Cleavage and Ring Contraction: The initial loss of a hydrogen radical to form an [M-1]⁺ ion can be followed by the expulsion of carbon monoxide (CO) from the hydroxymethyl group, leading to a ring contraction or rearrangement.

  • Ring System Fragmentation: Subsequent fragmentation of the heterocyclic core, particularly after initial losses from the substituent, can lead to the elimination of HCN from either the pyrrole or pyrimidine ring, a characteristic loss for nitrogen-containing heterocycles.[7]

Visualization of Fragmentation Pathways

The logical flow of the proposed fragmentation pathways can be visualized to aid in the interpretation of mass spectra.

Fragmentation_Pathways M Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (Molecular Ion, M+•) M_minus_H [M-H]+ M->M_minus_H - H• M_minus_H2O [M-H₂O]+• M->M_minus_H2O - H₂O M_minus_CH2O [M-CH₂O]+• M->M_minus_CH2O - CH₂O M_minus_CH2OH [M-CH₂OH]+ M->M_minus_CH2OH - •CH₂OH (α-cleavage) Fragment_1 Further Ring Fragmentation M_minus_H2O->Fragment_1 - H•, -CO Pyrrolopyrimidine_core Pyrrolo[1,2-c]pyrimidine Cation M_minus_CH2OH->Pyrrolopyrimidine_core Charge Retention Pyrrolopyrimidine_core->Fragment_1 - HCN

Caption: Proposed fragmentation pathways for pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Experimental Protocols

To obtain high-quality, reproducible data, the following protocols are recommended.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for generating a characteristic, library-searchable fragmentation pattern.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Methodology:

  • Sample Preparation: Prepare a 10-50 µg/mL solution of pyrrolo[1,2-c]pyrimidin-3-ylmethanol in a high-purity solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Rationale: The 70 eV electron energy is a standard in EI-MS that ensures extensive and reproducible fragmentation, creating a stable fragmentation pattern that can be compared across different instruments and databases.[10] The GC temperature program is designed to ensure good peak shape and separation from any potential impurities.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for analyzing complex mixtures and for targeted fragmentation studies to confirm proposed pathways.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

Methodology:

  • Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Isolate the protonated molecule [M+H]⁺ and apply varying collision energies (e.g., 10, 20, 40 eV) to observe the evolution of fragment ions.

Rationale: ESI is a soft ionization technique that typically preserves the molecular ion, in this case, the protonated molecule [M+H]⁺.[11] The use of formic acid in the mobile phase aids in protonation. Tandem MS allows for the isolation of the parent ion and its controlled fragmentation through collision-induced dissociation (CID), which is invaluable for confirming the fragmentation pathways proposed from EI data.

Data Interpretation and Expected Fragment Ions

The mass spectra obtained should be carefully analyzed for the presence of the molecular ion and key fragment ions.

Table 1: Summary of Expected Key Fragment Ions for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

m/z (Nominal)Proposed IdentityFragmentation PathwayIonization Mode
148[M]⁺• (Molecular Ion) -EI
149[M+H]⁺ ProtonationESI
147[M-H]⁺ Loss of H radicalEI, ESI (CID)
130[M-H₂O]⁺• DehydrationEI, ESI (CID)
118[M-CH₂O]⁺• Loss of formaldehydeEI, ESI (CID)
117[M-CH₂OH]⁺ α-cleavageEI, ESI (CID)
90[C₅H₄N₂]⁺• or isomer Ring fragmentation (e.g., loss of HCN from m/z 117)EI, ESI (CID)

Interpretation Workflow:

Interpretation_Workflow Acquire_Spectrum Acquire Mass Spectrum (EI or ESI-MS/MS) Identify_M Identify Molecular Ion ([M]+• or [M+H]+) Acquire_Spectrum->Identify_M Identify_Fragments Identify Key Fragment Ions (e.g., [M-H₂O]+•, [M-CH₂OH]+) Identify_M->Identify_Fragments Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Confirm_Structure Confirm Structure Propose_Pathways->Confirm_Structure

Caption: A systematic workflow for interpreting mass spectral data.

Conclusion

The mass spectrometric fragmentation of pyrrolo[1,2-c]pyrimidin-3-ylmethanol is characterized by predictable pathways originating from the alcohol functional group, including α-cleavage and dehydration, followed by fragmentation of the stable heterocyclic core. By employing the standardized GC-EI-MS and LC-ESI-MS/MS protocols outlined in this guide, researchers can confidently identify this compound and elucidate the structures of its derivatives. This foundational knowledge is crucial for advancing research in fields that utilize this versatile chemical scaffold.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Perreault, H., & Costello, C. E. (1995). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1976). Electron-impact-induced fragmentation of N-substituted pyrroles. Organic Mass Spectrometry, 11(7), 706-717.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. [Link]

  • Sparkman, O. D. (2007). Mass Spec Desk Reference. Global View Publishing.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gribble, G. W. (2010). Pyrrolopyrimidines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). Mass Spectrometry of Alcohols. [Link]

  • de Andrade, J. B., & de Souza, C. M. (2022). Electron ionization mass spectrometry: Quo vadis?. Mass Spectrometry Reviews, 41(5), e21778. [Link]

  • Shulgin, A. T., & Perry, D. L. (1991). The Mass Spectra of Nitrogen Heterocycles. In The Tihkal Mass Spectra Library.
  • Narayan, E., Fu, L., & Gribble, G. W. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • ResearchGate. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. [Link]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Mass Spectrometry. [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • Springer. (2022). Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2006). ESI-MS Fragmentation Pathways of N-Methylpyrrole Polyamide/Peptide Conjugates. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • RSC Publishing. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

Sources

Method

The Versatile Precursor: Harnessing Pyrrolo[1,2-c]pyrimidin-3-ylmethanol in Modern Medicinal Chemistry

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows for interaction with a variety of bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth exploration of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, a key precursor that unlocks access to a diverse array of functionalized derivatives for drug discovery and development. We will delve into its synthesis and detail its application in the creation of novel molecular entities through strategic chemical transformations.

The Strategic Importance of the Pyrrolo[1,2-c]pyrimidine Core

The fusion of a pyrrole and a pyrimidine ring creates a unique electronic and steric environment. This bicyclic system serves as a rigid scaffold that can be strategically decorated with various pharmacophoric groups to modulate its biological activity and pharmacokinetic properties. The inherent bioactivity of the core, coupled with the potential for diverse functionalization, makes pyrrolo[1,2-c]pyrimidine derivatives highly sought-after in the design of novel therapeutics.

Synthesis of the Key Precursor: Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

The journey to a diverse library of pyrrolo[1,2-c]pyrimidine-based compounds begins with the efficient synthesis of the key building block, pyrrolo[1,2-c]pyrimidin-3-ylmethanol. This is achieved through a reliable two-step sequence, commencing with the construction of the heterocyclic core followed by a functional group transformation.

Diagram 1: Synthetic Pathway to Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Ester Reduction Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehyde Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate Pyrrole-2-carbaldehyde->Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate  DBU, THF, rt Ethyl isocyanoacetate Ethyl isocyanoacetate Ethyl isocyanoacetate->Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate_2 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate_2->Pyrrolo[1,2-c]pyrimidin-3-ylmethanol  1. LiAlH4, THF, 0 °C to rt  2. H2O, NaOH(aq), H2O G cluster_activation Activation of Hydroxyl Group cluster_oxidation Oxidation cluster_derivatives Derivative Synthesis Methanol (Pyrrolo[1,2-c]pyrimidin-3-yl)methanol Tosyl Tosyl/Mesyl Ester Methanol->Tosyl  TsCl or MsCl, Pyridine Halide Halide (Cl, Br) Methanol->Halide  SOCl2 or PBr3 Aldehyde Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Methanol->Aldehyde  Swern Oxidation Substituted_Product Nucleophilic Substitution Products (Ethers, Esters, Azides, Amines, etc.) Tosyl->Substituted_Product  Nu- Halide->Substituted_Product Reductive_Amination_Product Secondary/Tertiary Amines Aldehyde->Reductive_Amination_Product  R2NH, NaBH(OAc)3

Application

Introduction: The Significance of Purity for Pyrrolo[1,2-c]pyrimidine Scaffolds

An Application Guide for the Chromatographic and Non-Chromatographic Purification of Synthesized Pyrrolo[1,2-c]pyrimidin-3-ylmethanol The pyrrolo[1,2-c]pyrimidine nucleus is a privileged heterocyclic scaffold that forms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chromatographic and Non-Chromatographic Purification of Synthesized Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

The pyrrolo[1,2-c]pyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules. As a key intermediate, pyrrolo[1,2-c]pyrimidin-3-ylmethanol is a critical building block for the synthesis of novel therapeutic agents. The presence of impurities, including unreacted starting materials, byproducts, or residual reagents, can significantly impact the outcomes of subsequent synthetic steps and critically interfere with biological assays, leading to erroneous structure-activity relationship (SAR) data.

This guide provides a comprehensive overview and detailed protocols for the purification of pyrrolo[1,2-c]pyrimidin-3-ylmethanol. We will explore the fundamental principles and practical execution of the most effective purification techniques, from bulk-scale chromatographic methods to high-purity recrystallization and HPLC, ensuring the acquisition of material suitable for the most demanding research and development applications. The molecule's key structural features—a fused aromatic N-heterocyclic system and a polar primary alcohol functional group—present unique purification challenges that this guide will address in detail.

Part 1: Initial Assessment and Strategy Selection

Before any purification attempt, a thorough analysis of the crude reaction mixture is paramount. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for this purpose.

Core Objectives of Preliminary TLC Analysis:

  • Identify the Target Compound: Determine the Retention Factor (Rf) of the desired product.

  • Assess Purity: Visualize the number and relative concentration of impurities.

  • Optimize Chromatography Conditions: Screen various solvent systems to find the optimal mobile phase for separation.

Protocol 1: Analytical TLC for Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate. Also spot available starting materials as standards, if possible.

  • Eluent Selection: Prepare a developing chamber with a pre-selected solvent system. For a polar compound like pyrrolo[1,2-c]pyrimidin-3-ylmethanol, start with a moderately polar system.

  • Development: Place the TLC plate in the chamber and allow the solvent front to ascend until it is approximately 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate or iodine.

  • Analysis: Calculate the Rf value for each spot. An ideal Rf for the target compound for column chromatography is between 0.2 and 0.4, as this provides a good balance between resolution and elution time.[1] Adjust the solvent system polarity to achieve this target Rf.

Solvent System (Hexane:Ethyl Acetate) Observation Action
80:20All spots at the baseline (Rf ≈ 0)Increase eluent polarity (e.g., move to 50:50)
20:80Target spot Rf is 0.3, good separation from impuritiesThis is a promising system for flash chromatography
0:100 (Pure Ethyl Acetate)Target spot Rf is 0.7, poor separationDecrease eluent polarity (e.g., move to 20:80)
DCM:Methanol System Observation Action
98:2Target spot Rf is 0.25, but shows some tailingAdd a small amount of triethylamine (0.5%) to the eluent to improve the peak shape of basic heterocycles.[2]

Part 2: Primary Purification via Flash Column Chromatography

Flash column chromatography is the workhorse for purifying multigram quantities of organic compounds in a research setting.[3] It utilizes positive pressure to accelerate solvent flow through a column packed with a solid stationary phase, typically silica gel.

Causality Behind Choices:

  • Stationary Phase: Silica gel is the default choice due to its versatility and cost-effectiveness for separating compounds of varying polarities.[4] The hydroxyl group of our target molecule will interact with the silanol groups on the silica surface via hydrogen bonding, which governs its retention. For certain pyrrolo[1,2-c]pyrimidines, neutral alumina has also been reported as an effective stationary phase, which can be an alternative if silica gel proves problematic.[5]

  • Mobile Phase: The choice, guided by TLC, is critical. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution for complex mixtures, as it allows for the efficient elution of both less polar and more polar impurities.[6]

Workflow for Flash Chromatography Purification

G A Start: Test solubility of crude solid in various solvents (e.g., Ethanol, Water, Ethyl Acetate, Hexane) B Is solid soluble in a solvent at room temp? A->B Test C Is solid insoluble in a boiling solvent? B->C No G This is a 'good' solvent. Find a 'poor' solvent where it is insoluble. B->G Yes D Is solid soluble in a boiling solvent but insoluble when cold? C->D No F This is a 'poor' solvent. Find a 'good' solvent where it is soluble. C->F Yes E Use this as the single recrystallization solvent. D->E Yes H Use a mixed-solvent system. F->H G->H

Sources

Application

Catalytic Routes to a Privileged Scaffold: Application Notes on the Preparation of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic motif in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[1,2-c]pyrimidine Core

The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, fused-ring structure provides a unique three-dimensional architecture that can effectively present pharmacophoric elements for interaction with biological targets. This framework is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties[1]. The functionalization of this core, particularly with a hydroxymethyl group at the 3-position to yield pyrrolo[1,2-c]pyrimidin-3-ylmethanol, offers a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR). This application note details two distinct and effective catalytic methodologies for the preparation of this key intermediate, providing both theoretical grounding and practical, step-by-step protocols.

Methodology Overview: Two Catalytic Pathways

Two primary catalytic strategies are presented for the synthesis of pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

  • Route A: A Two-Step Approach via Ester Precursor. This classic and robust method involves the initial synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate followed by a chemoselective catalytic reduction of the ester functionality. This approach offers high yields and predictability.

  • Route B: Direct C-H Hydroxymethylation. A more contemporary and atom-economical approach, this method utilizes photoredox catalysis to directly install the hydroxymethyl group onto the pyrrolo[1,2-c]pyrimidine core in a single step via a Minisci-type reaction.

Methodology_Overview cluster_A Route A: Two-Step Synthesis cluster_B Route B: Direct C-H Functionalization Start Pyrrole-2-carbaldehyde StepA1 Step 1: Cyclocondensation (Ethyl Isocyanoacetate) Start->StepA1 IntermediateB Pyrrolo[1,2-c]pyrimidine IntermediateA Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate StepA1->IntermediateA StepA2 Step 2: Catalytic Ester Reduction End Pyrrolo[1,2-c]pyrimidin-3-ylmethanol StepA2->End IntermediateA->StepA2 StepB1 Direct Photoredox Hydroxymethylation StepB1->End IntermediateB->StepB1 Methanol as C1 source

Caption: Overview of the two catalytic routes for the synthesis of pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Route A: Two-Step Synthesis via Catalytic Reduction of an Ester Precursor

This reliable two-step method first constructs the pyrrolo[1,2-c]pyrimidine ring with a handle at the 3-position (an ethyl ester), which is then selectively reduced to the desired primary alcohol.

Part 1: Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate

The initial step involves a base-catalyzed cyclocondensation reaction between a pyrrole-2-carbaldehyde and ethyl isocyanoacetate. This reaction proceeds through the formation of an intermediate oxazole, which then rearranges to the more stable pyrrolo[1,2-c]pyrimidine core.

Reaction Scheme:

Ester_Synthesis Pyrrole_CHO Pyrrole-2-carbaldehyde Product Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Pyrrole_CHO->Product + Isocyanoacetate Ethyl Isocyanoacetate Isocyanoacetate->Product Base DBU (or other base) Base->Product

Caption: Synthesis of the ester precursor via cyclocondensation.

Experimental Protocol:

  • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), add ethyl isocyanoacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate as a solid[2].

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the isocyanoacetate and to avoid side reactions.

  • Base: DBU is a strong, non-nucleophilic base that effectively promotes the condensation reaction without competing side reactions.

  • Purification: Flash chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Part 2: Catalytic Reduction of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate

The selective reduction of the ester group in the presence of the heteroaromatic ring system can be achieved using catalytic hydrogenation. Both homogeneous and heterogeneous catalysts can be employed, with the choice depending on the desired reaction conditions and available equipment.

Homogeneous catalysts, such as those based on ruthenium with bifunctional ligands, offer high activity and selectivity under milder conditions[3].

Reaction Scheme:

Homogeneous_Reduction Ester Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Product Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Ester->Product + Hydrogen H₂ (gas) Hydrogen->Product Catalyst Ru-based homogeneous catalyst Catalyst->Product

Caption: Homogeneous catalytic reduction of the ester precursor.

Experimental Protocol:

  • In a high-pressure reaction vessel, combine ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 eq) and a ruthenium-based homogeneous catalyst (e.g., a Ru-MACHO-type catalyst, 0.5-2 mol%).

  • Add an anhydrous, degassed solvent such as THF or 1,4-dioxane (0.1 M).

  • Seal the vessel and purge with hydrogen gas (H₂) several times.

  • Pressurize the vessel with H₂ to the desired pressure (typically 10-50 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Heterogeneous catalysts, such as copper chromite, are robust and can be used in transfer hydrogenation reactions, avoiding the need for high-pressure hydrogen gas[4][5].

Reaction Scheme:

Heterogeneous_Reduction Ester Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate Product Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Ester->Product + H_Donor Hydrogen Donor (e.g., isopropanol) H_Donor->Product Catalyst Heterogeneous catalyst (e.g., Copper Chromite) Catalyst->Product

Caption: Heterogeneous catalytic transfer hydrogenation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 eq) and a heterogeneous catalyst such as copper chromite (10-20 wt%).

  • Add a hydrogen donor solvent, such as isopropanol or ethanol.

  • Heat the mixture to reflux and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the target alcohol.

Data Summary for Route A:

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)
1Pyrrole-2-carbaldehyde, Ethyl isocyanoacetateDBUTHF0 to RT4-670-85
2aEthyl pyrrolo[1,2-c]pyrimidine-3-carboxylateRu-based homogeneous catalyst, H₂THF/Dioxane80-12012-2480-95
2bEthyl pyrrolo[1,2-c]pyrimidine-3-carboxylateCopper Chromite, IsopropanolIsopropanolReflux24-4865-80

Route B: Direct C-H Hydroxymethylation via Photoredox Catalysis

This modern approach offers a more direct and atom-economical synthesis of pyrrolo[1,2-c]pyrimidin-3-ylmethanol by functionalizing a C-H bond of the parent heterocycle. This Minisci-type reaction utilizes a photocatalyst to generate a hydroxymethyl radical from methanol, which then adds to the electron-deficient pyrrolo[1,2-c]pyrimidine ring[6][7][8].

Photoredox_Mechanism PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Methanol Methanol (CH₃OH) PC_excited->Methanol Hydroxymethyl_Radical •CH₂OH Methanol->Hydroxymethyl_Radical Oxidation Radical_Adduct Radical Adduct Hydroxymethyl_Radical->Radical_Adduct + Heterocycle Heterocycle Pyrrolo[1,2-c]pyrimidine Product Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Radical_Adduct->Product Oxidation Oxidant Oxidant (e.g., persulfate) Radical_Adduct->Oxidant Oxidant_reduced Reduced Oxidant Oxidant->Oxidant_reduced

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize fused bicyclic heterocycles efficiently.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize fused bicyclic heterocycles efficiently. Historically, the parent pyrrolo[1,2-c]pyrimidine system was notoriously difficult to construct, with early methods yielding less than 1% overall[1].

Today, the most reliable and scalable route to pyrrolo[1,2-c]pyrimidin-3-ylmethanol involves a two-step sequence: a base-promoted cyclocondensation of pyrrole-2-carboxaldehyde with ethyl isocyanoacetate to form an ester intermediate, followed by a highly controlled hydride reduction[2]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome synthetic bottlenecks and maximize your reaction yields.

Process Overview & Diagnostic Logic

YieldOptimization A Pyrrole-2-carboxaldehyde + Ethyl isocyanoacetate B Base-Promoted Cyclocondensation A->B C Ethyl pyrrolo[1,2-c]pyrimidine -3-carboxylate B->C DBU, THF, 25°C D Hydride Reduction (Ester to Alcohol) C->D E pyrrolo[1,2-c]pyrimidin -3-ylmethanol D->E DIBAL-H, -78°C

Fig 1: Two-step synthesis workflow for pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

TroubleshootingLogic Issue Low Yield of Final Product Check1 Is Step 1 yield < 50%? Issue->Check1 Check2 Is TLC showing multiple spots in Step 2? Issue->Check2 Check3 Is product lost during workup? Issue->Check3 Sol1 Use anhydrous THF & DBU. Avoid nucleophilic bases. Check1->Sol1 Yes Sol2 Switch from LiAlH4 to DIBAL-H. Control temp at -78°C. Check2->Sol2 Yes Sol3 Use Rochelle's salt quench to break Al-emulsions. Check3->Sol3 Yes

Fig 2: Diagnostic logic tree for troubleshooting yield losses in synthesis.

Troubleshooting FAQs

Q1: My cyclocondensation step (forming the ester intermediate) is stalling below 30% yield. What is going wrong? A1: The issue is almost certainly your choice of base or solvent. The cyclocondensation requires the deprotonation of ethyl isocyanoacetate to form a nucleophilic carbanion, which then attacks the pyrrole-2-carboxaldehyde[3]. If you use a nucleophilic base (like sodium ethoxide or NaOH), you risk hydrolyzing the isocyano group or triggering competing aldol-type condensations. The Fix: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in strictly anhydrous THF. DBU is a sterically hindered, non-nucleophilic amidine base that cleanly generates the required carbanion without degrading your starting materials, routinely pushing yields above 80%[3].

Q2: During the reduction of the ester to the alcohol, I am seeing multiple spots on my TLC plate and my yield is terrible. Am I over-reducing the compound? A2: Yes. The pyrrolo[1,2-c]pyrimidine core is an electron-rich, conjugated heteroaromatic system. While Lithium Aluminum Hydride (LiAlH₄) is the textbook reagent for ester reductions, it is overly aggressive. Prolonged exposure to LiAlH₄ at room temperature or reflux can lead to partial saturation of the pyrimidine ring, generating unwanted dihydro- or tetrahydro-byproducts. The Fix: Substitute LiAlH₄ with DIBAL-H (Diisobutylaluminum hydride) and conduct the reaction at cryogenic temperatures (-78 °C). DIBAL-H provides a highly controlled hydride delivery strictly to the ester carbonyl, preserving the integrity of the heteroaromatic core.

Q3: My DIBAL-H reduction went to completion according to TLC, but I lost most of my product during the aqueous workup. Where did it go? A3: You are likely losing your product to the aluminum emulsion. Pyrrolo[1,2-c]pyrimidin-3-ylmethanol is highly polar due to the hydroxymethyl group and the heterocyclic nitrogens. When you quench DIBAL-H with water or dilute acid, it forms a thick, gelatinous matrix of aluminum hydroxides that physically traps polar molecules. The Fix: Implement a Rochelle's salt quench. Adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stirring vigorously for 1-2 hours chelates the aluminum ions, breaking the emulsion into two clean, easily separable layers.

Quantitative Optimization Data

Table 1: Step 1 Optimization (Ester Intermediate Formation)

Base / Solvent Temperature Observed Issue / Mechanism Isolated Yield
K₂CO₃ / EtOH Reflux Isocyanide hydrolysis, low conversion 15%
NaOEt / THF 25 °C Competing nucleophilic attack 22%

| DBU / THF | 25 °C | Clean conversion, minimal side products | 82% |

Table 2: Step 2 Optimization (Reduction to Alcohol)

Reducing Agent Temperature Workup Method Isolated Yield
LiAlH₄ (2.0 eq) 25 °C Fieser (H₂O/NaOH) 35% (Ring reduction observed)
DIBAL-H (2.5 eq) -78 °C to 25 °C H₂O quench (Emulsion) 40% (Product trapped)

| DIBAL-H (2.5 eq) | -78 °C to 0 °C | Rochelle's Salt | 88% (Clean product) |

Validated Experimental Protocols
Protocol A: Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add pyrrole-2-carboxaldehyde (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Add ethyl isocyanoacetate (1.1 eq) to the stirring solution[2].

  • Base Initiation: Dropwise add DBU (1.1 eq).

    • Validation Checkpoint: The solution will transition from pale yellow to deep orange/red within minutes, visually indicating carbanion formation and active cyclocondensation.

  • Reaction: Stir at 25 °C for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the aldehyde is consumed.

  • Quench & Workup: Neutralize with glacial acetic acid (1.1 eq) to halt the reaction and prevent base-catalyzed degradation[3]. Concentrate the mixture under reduced pressure.

  • Purification: Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the ester intermediate.

Protocol B: Controlled Reduction to pyrrolo[1,2-c]pyrimidin-3-ylmethanol
  • Preparation: In a flame-dried flask under argon, dissolve the ester intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Hydride Delivery: Slowly add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise down the side of the flask to maintain the internal cryogenic temperature.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 1 hour.

    • Validation Checkpoint: TLC (DCM/MeOH 9:1) should show complete consumption of the higher-Rf ester and the appearance of a lower-Rf, strongly UV-active product spot.

  • Emulsion-Free Quench: Carefully add ethyl acetate (5 mL) to quench unreacted DIBAL-H. Then, add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours. Do not skip this step. The mixture will eventually separate into two completely clear phases.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

References
  • Minguez, J. M., Vaquero, J. J., Garcfa-Navio, J. L., & Alvarez-BuiUa, J. "Improved synthesis of pyrrolo[1,2-c]pyrimidine and derivatives." Tetrahedron Letters, 1996.3

  • Narayan, E., Fu, L., & Gribble, G. W. "SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES." ResearchGate, 2020. 2

  • "Pyrrolodiazines. 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Dipolar Cycloaddition of Pyrrolo[1,2-c]pyrimidinium Ylides." ACS Publications.1

Sources

Optimization

Technical Support Center: Solubilization Dynamics of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of bicyclic heteroaromatics like pyrrolo[1,2-c]pyrimidin-3-ylmethanol. The presence of both a planar hydrophobi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of bicyclic heteroaromatics like pyrrolo[1,2-c]pyrimidin-3-ylmethanol. The presence of both a planar hydrophobic core (which promotes π−π stacking) and a polar hydroxymethyl group creates a complex solvation dynamic in dimethyl sulfoxide (DMSO).

This support guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and resolving these specific solubility failures in early-stage drug discovery and fragment-based screening (FBS).

I. Diagnostic Triage Workflow

Before adjusting your assay parameters, use the following logical workflow to identify the root cause of the precipitation.

Workflow A Precipitation of Pyrrolo[1,2-c] pyrimidin-3-ylmethanol in DMSO B Is water content > 1%? (Check via Karl Fischer) A->B C Has the sample undergone >2 Freeze-Thaw cycles? B->C No E Replace with anhydrous DMSO Store under Argon B->E Yes D Is stock concentration > 10 mM? C->D No F Aliquot into single-use vials at room temp C->F Yes G Dilute to 1-5 mM or use co-solvents (Tween-20) D->G Yes H Perform Kinetic Solubility Assessment (Nephelometry) D->H No

Diagnostic workflow for resolving DMSO-induced precipitation of small molecules.

II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does pyrrolo[1,2-c]pyrimidin-3-ylmethanol initially dissolve at 20 mM in DMSO, but precipitate after 48 hours at room temperature? A: This is a classic manifestation of Ostwald's Rule of Stages combined with solvent hygroscopicity. When you first dissolve the compound, it forms a kinetically stable, supersaturated amorphous phase. However, DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. As water enters the system, it outcompetes the hydroxymethyl group of the pyrrolo[1,2-c]pyrimidine for the hydrogen-bond acceptor sites on the DMSO sulfoxide oxygen. This disrupts the solvation cavity, lowers the thermodynamic solubility, and triggers the nucleation of the lower-entropy, more stable crystalline polymorph [1].

Q: How does freeze-thawing affect the stability of my DMSO stock? A: Freeze-thaw cycles are highly detrimental to lipophilic small molecules. Each time a cold vial is opened, ambient moisture condenses into the DMSO. Furthermore, as DMSO freezes (pure anhydrous DMSO freezes at 18.5°C), the solvent crystallizes first. This forces the pyrrolo[1,2-c]pyrimidin-3-ylmethanol into an increasingly concentrated, unfrozen liquid fraction. This localized supersaturation forces the compound past its metastable zone, causing irreversible crystallization that will not redissolve upon thawing [1].

Q: What is the recommended stock concentration for this compound in biochemical assays? A: For fragment-based screening (FBS) and early drug discovery, a conservative threshold of 1 mM to 5 mM is recommended [2]. While the compound may technically dissolve at higher concentrations initially, the planar, fused bicyclic nature of the pyrrolo[1,2-c]pyrimidine core promotes π−π stacking [5]. Operating at lower concentrations prevents the formation of hidden micro-aggregates that can skew assay data and cause false negatives.

Q: When diluting the DMSO stock into aqueous assay buffers (e.g., PBS), I observe immediate cloudiness. How do I prevent this? A: This phenomenon is known as "solvent shift" precipitation. The compound is stripped of its DMSO solvation shell faster than the aqueous buffer can accommodate its lipophilic core. To prevent this, do not dilute directly into the final buffer. Instead, perform serial dilutions in pure DMSO first, and then introduce the compound to the aqueous phase [3]. Alternatively, supplementing the assay buffer with 0.01% - 0.05% Tween-20 lowers the critical micelle concentration, stabilizing the transition state of the molecule during aqueous introduction [4].

III. Quantitative Data: The Impact of Hydration

To understand why environmental control is critical, observe how water absorption fundamentally alters the physical structure of DMSO, thereby destroying its ability to solvate pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Table 1: Impact of Water Absorption on DMSO Physical Properties and Solute Integrity

Water Content (w/w %)Molar Ratio (DMSO:H₂O)Freezing Point (°C)Physical State at 4°CImpact on Lipophilic Solutes
0% (Anhydrous) 1:018.5°CSolidMaximum solubility; stable cavity formation.
10% ~1:0.5~0.0°CSlush / LiquidModerate precipitation risk; H-bond competition begins.
33% 1:2-73.0°CViscous LiquidSevere precipitation; rigid solvent structure prevents dissolution [1].

IV. Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols are designed with built-in quality control steps to ensure data integrity.

Protocol A: Preparation and Storage of Anhydrous DMSO Stock Solutions

Causality: Ensuring the solvent remains below 0.1% water prevents Ostwald crystallization and maintains the thermodynamic stability of the solute cavity.

  • Solvent QC (Validation Step): Prior to use, verify that the DMSO water content is <0.1% using Karl Fischer titration. Do not use bottles that have been open on the bench for more than 48 hours.

  • Weighing: Weigh the pyrrolo[1,2-c]pyrimidin-3-ylmethanol powder in a humidity-controlled environment (e.g., a nitrogen-purged glove box) to prevent ambient moisture absorption into the API.

  • Dissolution: Add anhydrous DMSO to achieve a maximum 5 mM concentration. Vortex gently. Crucial: Do not use high-energy sonication, which can induce localized heating and accelerate oxidative degradation.

  • Aliquotting: Dispense 20 µL aliquots into single-use, low-bind microcentrifuge tubes under an Argon blanket.

  • Storage: Store at 15°C (just below room temperature but above the 18.5°C freezing point) to avoid freeze-concentration effects and crystallization [1].

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality: Differentiates between a true solution and a micro-suspension by measuring laser scatter, preventing the use of aggregated compounds in biological assays.

  • Baseline Establishment (Validation Step): Read the laser scatter (e.g., 620 nm) of pure, filtered assay buffer (e.g., PBS + 0.01% Tween-20) in a 96-well plate to establish a baseline noise level.

  • Titration: Serially dilute the 5 mM DMSO stock into the assay buffer to create a concentration gradient (1 µM to 500 µM). Ensure the final DMSO concentration remains constant at exactly 1.0% across all wells to isolate the variable of compound concentration [4].

  • Incubation: Incubate the plate at 37°C for 2 hours to allow for thermodynamic equilibration and potential slow-nucleation.

  • Measurement: Measure light scatter using a nephelometer.

  • Analysis: The kinetic solubility limit is strictly defined as the highest concentration where the scatter signal remains within 3 standard deviations of the buffer baseline.

V. References

  • The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath Ltd. URL:

  • DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (PMC) URL:

  • Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online URL:

  • How to enhance drug solubility for in vitro assays? Source: ResearchGate URL:

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach Source: National Institutes of Health (PMC) URL:

Troubleshooting

preventing degradation of pyrrolo[1,2-c]pyrimidin-3-ylmethanol during long-term storage

A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support resource for pyrrolo[1,2-c]pyrimidin-3-ylmethanol. As Senior Application Scientists, we understand that the integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support resource for pyrrolo[1,2-c]pyrimidin-3-ylmethanol. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth answers and troubleshooting protocols to help you maintain the stability and purity of this compound during long-term storage.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Q1: What are the optimal long-term storage conditions for solid pyrrolo[1,2-c]pyrimidin-3-ylmethanol?

For maximum stability, the solid compound should be stored at -20°C or lower , protected from light and moisture.[1][2] The container should be tightly sealed and the headspace flushed with an inert gas like argon or nitrogen to displace oxygen.[1] These conditions are critical to mitigate potential degradation from thermal stress, photo-oxidation, and hydrolysis.

Q2: What are the initial visual signs of degradation?

The first indicators of degradation are often a change in physical appearance. Be vigilant for:

  • Color Change: A shift from a white or off-white solid to a yellow or brownish hue can indicate oxidation or the formation of chromophoric impurities.[3]

  • Appearance of Precipitate or Clumping: If stored improperly, moisture absorption can lead to clumping or the formation of insoluble degradation products.[3]

Q3: How do environmental factors like light, temperature, and atmosphere affect the stability of this compound?

The pyrrolo[1,2-c]pyrimidine core and the methanol functional group are susceptible to several environmental stressors:

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and potential intramolecular reactions.[4] Storing at or below -20°C is a primary defense against thermal degradation.[2]

  • Light: Heterocyclic aromatic compounds can be photosensitive. Exposure to UV or even ambient laboratory light can induce photolytic degradation, leading to complex impurity profiles.[1][5] Always use amber vials or opaque containers.

  • Atmosphere (Oxygen & Moisture): The electron-rich pyrrole ring can be susceptible to oxidation. The presence of oxygen, especially in combination with light or heat, can lead to the formation of N-oxides or other oxidative degradation products. Moisture can facilitate hydrolysis, although the C-O bond in the methanol group is generally stable, adsorbed water can affect the solid-state properties of the compound.[1][4]

Q4: What is the expected shelf-life of pyrrolo[1,2-c]pyrimidin-3-ylmethanol?

When stored under the recommended conditions (-20°C, inert atmosphere, dark), the compound is expected to be stable for at least 12-24 months. However, we strongly advise re-analyzing the purity of the material via a suitable analytical method (e.g., HPLC, LC-MS) if it has been in storage for over a year or if it is being used in a highly sensitive application.

Q5: Is it advisable to store pyrrolo[1,2-c]pyrimidin-3-ylmethanol in solution?

We generally do not recommend long-term storage in solution. Solvents can participate in degradation reactions, and the increased molecular mobility in solution often accelerates degradation compared to the solid state. If you must prepare stock solutions, do so fresh for each experiment. For short-term storage (1-2 weeks), use a dry, aprotic solvent like anhydrous DMSO or DMF, store at -80°C, and blanket with inert gas.

Troubleshooting Guides & Protocols

This section provides structured approaches to identify and resolve specific stability issues you may encounter.

Issue 1: You observe discoloration (yellowing) and/or clumping of your solid compound.
  • Potential Cause: This is a strong indicator of oxidation and/or moisture uptake. The pyrrole moiety is susceptible to oxidation, and improper sealing can allow atmospheric moisture to enter.

  • Recommended Action:

    • Quarantine the Material: Do not use the material for critical experiments until its purity has been re-assessed.

    • Re-analyze Purity: Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the purity and identify potential degradation products.[6][7]

    • Implement Corrective Storage: If the material is deemed usable, transfer it to a fresh, dry amber glass vial. Use a high-quality septum cap. Purge the vial thoroughly with argon or nitrogen before sealing. For enhanced moisture protection, place this primary container inside a secondary container with a desiccant, and store at -20°C or -80°C.[1]

Issue 2: You experience inconsistent experimental results or a noticeable loss of compound potency/activity.
  • Potential Cause: This suggests that non-visible chemical degradation has occurred, reducing the concentration of the active compound. The degradation could be caused by an unknown stressor in your storage environment (e.g., temperature fluctuations, exposure to acidic/basic vapors).

  • Recommended Action: Conduct a Forced Degradation Study. A forced degradation or "stress testing" study is a powerful diagnostic tool used to identify the likely degradation pathways and establish the intrinsic stability of a molecule.[8][9] By subjecting small aliquots of the compound to harsh conditions, you can determine if it is susceptible to hydrolysis, oxidation, heat, or light.[5] This knowledge allows you to refine your storage and handling procedures.

Data Presentation: Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes thermal degradation kinetics.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the heterocyclic core.[1]
Light Amber Vial or Opaque ContainerProtects against photolytic degradation.[1][3]
Moisture Tightly Sealed Container, DesiccantPrevents hydrolysis and solid-state changes.[1][4]
Form SolidMaximizes stability compared to solutions.
Diagram: Potential Degradation Pathways

cluster_stressors Stressors cluster_products Potential Degradation Products main Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (Stable) O2 Oxygen (Atmosphere) Light Light (UV/Visible) Heat Heat (Thermal Stress) H2O Acid/Base (Hydrolysis) Oxidized Oxidized Species (e.g., Aldehyde, N-Oxide) O2->Oxidized Oxidation Photolytic Photolytic Adducts or Dimers Light->Photolytic Photodegradation Thermal Rearrangement or Elimination Products Heat->Thermal Thermal Degradation Hydrolytic Ring-Opened Species (unlikely but possible) H2O->Hydrolytic Hydrolysis

Caption: Potential degradation pathways for pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Experimental Protocol: Forced Degradation Study

Objective: To systematically determine the susceptibility of pyrrolo[1,2-c]pyrimidin-3-ylmethanol to specific environmental stressors.

Materials:

  • Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Small amber and clear glass vials with screw caps

  • Calibrated oven and photostability chamber (or a light source with controlled output)

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in ACN. This will be your 'Control' and will be used to prepare the stress samples.

  • Set Up Control Samples:

    • Time Zero Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze by HPLC. This is your baseline.

    • Time 'X' Control: Store an aliquot of the stock solution in a sealed amber vial at 4°C for the duration of the experiment (e.g., 48 hours).

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 48 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours.[3]

    • Thermal Degradation: Weigh ~1-2 mg of the solid compound into a clear vial. Place in an oven at 70°C for 48 hours. After exposure, dissolve in the appropriate volume of ACN to make a 1 mg/mL solution.[3][4]

    • Photolytic Degradation: Prepare a 1 mg/mL solution in ACN in a clear vial. Expose to a light source equivalent to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Also, expose solid material under the same conditions.

  • Sample Analysis:

    • After the exposure period, allow all samples to return to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples, including the Time 'X' Control, to the target analytical concentration.

    • Analyze all samples by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the Time 'X' Control.

    • Calculate the percentage degradation by comparing the peak area of the parent compound. A significant decrease (aim for 5-20% degradation) indicates susceptibility to that stressor.[9]

    • Observe the formation of new peaks, which represent degradation products.

Diagram: Troubleshooting Workflow for Stability Issues

start Problem Observed: Inconsistent Results / Loss of Potency check_history Step 1: Review Storage History (Temp logs, container, duration) start->check_history reanalyze Step 2: Re-analyze Purity (HPLC/LC-MS vs. CoA) check_history->reanalyze degradation_detected Degradation Detected? reanalyze->degradation_detected forced_degradation Step 3: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation_detected->forced_degradation Yes end_ok Material is OK Proceed with caution degradation_detected->end_ok No analyze_results Step 4: Analyze Study Results Identify key stressor(s) forced_degradation->analyze_results implement_changes Step 5: Implement Corrective Actions analyze_results->implement_changes e.g., Susceptible to Oxidation end_correct Problem Solved Document new storage protocol implement_changes->end_correct Action: Store under Argon at -80°C

Caption: A logical workflow for troubleshooting stability issues.

By following these guidelines and protocols, you can ensure the long-term integrity of your pyrrolo[1,2-c]pyrimidin-3-ylmethanol, leading to more reliable and reproducible scientific outcomes. For further assistance, please do not hesitate to contact our technical support team.

References
  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS).
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?.
  • Benchchem. (n.d.). Optimizing storage conditions for long-term stability of Dihydro cuminyl alcohol.
  • PharmaCompass. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ISPE. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PMC - NIH. (2023, March 30). Development of Analytical Methods to Analyze Pesticide Residues.
  • ResearchGate. (2017, July 13). (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.

Sources

Optimization

stability of pyrrolo[1,2-c]pyrimidin-3-ylmethanol under acidic and basic conditions

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with pyrrolo[1,2-c]pyrimidin-3-ylmethanol. It provides in-depth te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with pyrrolo[1,2-c]pyrimidin-3-ylmethanol. It provides in-depth technical guidance on the stability of this molecule under various experimental conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical stability of pyrrolo[1,2-c]pyrimidin-3-ylmethanol.

Q1: What is the general stability profile of pyrrolo[1,2-c]pyrimidin-3-ylmethanol?

Based on the known chemistry of its constituent rings and data from structurally related pyrrolopyrimidine isomers, pyrrolo[1,2-c]pyrimidin-3-ylmethanol is expected to be most stable in neutral aqueous media. Studies on related heterocyclic systems, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown them to be labile in acidic media and extremely unstable in alkaline media.[1] Therefore, it is critical to control the pH during workups, purification, and formulation to prevent degradation.

Q2: Why is the compound considered labile under acidic conditions?

The instability in acidic conditions stems primarily from the electron-rich nature of the pyrrole ring. The nitrogen atom's lone pair is integral to the ring's aromaticity. Under acidic conditions, the pyrrole ring can be protonated, which disrupts its aromatic character and renders it highly reactive.[2] This protonated intermediate can act as an electrophile, which is then attacked by a neutral pyrrole molecule, initiating a rapid chain reaction that results in the formation of insoluble, dark-colored polymers.[2]

Additionally, the hydroxymethyl (-CH₂OH) substituent could potentially undergo acid-catalyzed elimination to form a reactive exo-methylene intermediate, which could also contribute to decomposition pathways.

Q3: What degradation pathways are expected under basic conditions?

Under basic conditions, the pyrimidine portion of the fused ring system is the more likely site of attack. The presence of electronegative nitrogen atoms makes the pyrimidine ring susceptible to nucleophilic attack by hydroxide ions (OH⁻). This can lead to hydrolytic cleavage of the ring. Studies on the alkaline hydrolysis of similar imide-containing pyrrolopyridine systems have demonstrated that cleavage of the C-N bond within the heterocyclic ring is a primary degradation mechanism, resulting in ring-opened products such as isonicotinic acid derivatives.[3] While the exact pathway for pyrrolo[1,2-c]pyrimidin-3-ylmethanol will be specific to its structure, a similar hydrolytic degradation of the pyrimidine ring is the most probable outcome.

Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: During an acidic workup or purification, my solution turned dark brown or black, and a precipitate formed.
  • Probable Cause: This is a classic indicator of acid-induced polymerization of the pyrrole ring.[2] The low pH has protonated the pyrrole moiety, initiating a cascade of electrophilic aromatic substitution reactions between molecules, leading to insoluble polymeric material.

  • Recommended Solutions:

    • Avoid Strong Acids: If possible, use weaker acids for pH adjustment or extraction. For example, a saturated solution of ammonium chloride (NH₄Cl) can be a milder alternative to HCl for quenching certain reactions.

    • Lower the Temperature: Perform all acidic steps at low temperatures (e.g., 0 °C to -20 °C) to significantly reduce the rate of the polymerization reaction.[2]

    • Use N-Protection: For multi-step syntheses where acidic conditions are unavoidable, consider protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., a tosyl group). This reduces the electron density of the ring, making it far less susceptible to protonation and polymerization.[2]

    • Modify Purification: If degradation occurs on silica gel (which is inherently acidic), use a deactivated column. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1% in the eluent) or by using neutral alumina as the stationary phase.

Problem 2: My HPLC/LC-MS analysis shows multiple new impurity peaks after a basic workup or storage in a basic solution.
  • Probable Cause: The appearance of new, often more polar, impurities is indicative of base-catalyzed hydrolysis. The pyrimidine ring has likely undergone nucleophilic attack by hydroxide, leading to one or more ring-opened degradation products.[1][3]

  • Recommended Solutions:

    • Use Milder Bases: Substitute strong bases like NaOH or KOH with weaker ones such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) during extractions and workups.

    • Minimize Contact Time: Perform any necessary basic steps quickly and immediately proceed to the next step. Do not allow the compound to sit in a basic solution for extended periods.

    • Control Temperature: Keep the temperature low (e.g., 0 °C) during the basic workup to slow the rate of hydrolysis.

    • Immediate Analysis: If a sample is prepared in a basic diluent for analysis, it should be injected into the analytical instrument without delay.

Problem 3: I am observing a loss of my compound over time when dissolved in methanol for analytical purposes.
  • Probable Cause: While more stable than in strongly acidic or basic solutions, some heterocycles can exhibit instability in protic solvents like methanol, even at neutral pH. This could be due to slow solvolysis reactions.

  • Recommended Solutions:

    • Switch to an Aprotic Solvent: For stock solutions and analytical standards, consider using a more inert, aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

    • Prepare Fresh Solutions: If methanol must be used as a solvent or in the mobile phase, prepare the solutions fresh before each use and store them at low temperatures to minimize degradation.

    • pH-Controlled Buffer: For aqueous solutions or HPLC mobile phases, use a buffer to maintain a stable pH in the neutral range (e.g., a phosphate buffer at pH 7.0-7.4).

Visualized Degradation Pathways & Workflows
Hypothesized Degradation Mechanisms

G cluster_acid Hypothesized Acidic Degradation cluster_base Hypothesized Basic Degradation A Pyrrolo[1,2-c]pyrimidin-3-ylmethanol B Protonated Pyrrole Intermediate (Aromaticity Lost, Highly Reactive) A->B H⁺ (Strong Acid) C Polymerization (Insoluble Dark Precipitate) B->C Attack by another neutral molecule D Pyrrolo[1,2-c]pyrimidin-3-ylmethanol E Ring-Opened Intermediate D->E OH⁻ (Strong Base) Nucleophilic Attack on Pyrimidine Ring F Further Degradation Products E->F

Caption: Hypothesized degradation pathways under acidic and basic conditions.

Experimental Workflow

workflow start Prepare Stock Solution of Compound in ACN stress Perform Forced Degradation (See Protocol Table) start->stress sampling Withdraw Aliquots at Time Points (0, 2, 8, 24h) stress->sampling quench Quench Reaction (Neutralize pH if needed) sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Quantify Parent Peak Area & Identify Degradants hplc->data end Determine Degradation Rate & Pathway data->end

Caption: General workflow for conducting a forced degradation study.

Protocols for Stability Assessment

To definitively determine the stability profile of your specific batch of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, a forced degradation study is essential. This process involves subjecting the compound to stress conditions more severe than those it would typically encounter during storage or use.[4]

Objective

To identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods.[5]

Materials
  • Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with a UV or DAD detector[6]

  • Temperature-controlled oven/water bath

  • Photostability chamber (ICH Q1B compliant)

Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

  • Stress Conditions: For each condition below, mix your stock solution with the stressor solution (typically 1:1 v/v) to achieve the target stress condition and a final compound concentration of ~0.5 mg/mL. Protect all samples from light unless otherwise specified.

Stress ConditionReagent/ConditionTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60 °C0, 2, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp (25 °C)0, 1, 4, 8 hours
Neutral Hydrolysis Water (HPLC Grade)60 °C0, 8, 24, 48 hours
Oxidation 3% H₂O₂Room Temp (25 °C)0, 2, 8, 24 hours
Thermal Stress Solid Compound80 °C24, 48, 72 hours
Photostability Solid & SolutionICH Q1B ConditionsOverall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m²
  • Sampling and Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to halt the degradation.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase as the diluent.

    • Analyze by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the chromatograms for the decrease in the main peak area and the appearance of new peaks (degradants).

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point.

    • Aim for 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.[4]

    • If degradation is too rapid, reduce the temperature or reagent concentration. If it is too slow, increase them.

    • The results will provide a clear picture of the compound's stability under various stresses and are foundational for developing robust analytical methods and stable formulations.

References
  • J.C. Vinken, et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]

  • I. Muszalska, et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. Available at: [Link]

  • Y. Wang, et al. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • G.W. Gribble, et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Available at: [Link]

  • E. Narayan, et al. (2020). SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. ResearchGate. Available at: [Link]

  • P.J. Krska, et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]

  • P.J. Krska, et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • G. Andersen, et al. (2008). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. Journal of Molecular Biology. Available at: [Link]

  • I. Muszalska (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]

  • PharmaInfo (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • S.S. Sonawane, et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • M. Rawat, et al. (2014). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • ResearchGate (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]

  • ResearchGate (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Welcome to the Technical Support Center for the isolation and solid-state characterization of pyrrolo[1,2-c]pyrimidin-3-ylmethanol . This guide is engineered for researchers, process chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and solid-state characterization of pyrrolo[1,2-c]pyrimidin-3-ylmethanol . This guide is engineered for researchers, process chemists, and drug development professionals dealing with the unique thermodynamic and kinetic challenges of this heterocyclic active pharmaceutical ingredient (API).

The molecule features a rigid, aromatic pyrrolo[1,2-c]pyrimidine core[1] paired with a flexible, polar hydroxymethyl (-CH₂OH) group. This structural dichotomy—strong π

π stacking competing with dynamic hydrogen bonding—frequently leads to complex crystallization behaviors such as liquid-liquid phase separation (LLPS) and polymorphic instability.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" (form an emulsion) instead of crystallizing upon cooling or anti-solvent addition? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW) so rapidly that the system separates into a solute-rich liquid phase and a solvent-rich liquid phase, bypassing solid nucleation[1]. For pyrrolo[1,2-c]pyrimidin-3-ylmethanol, the hydroxymethyl group forms transient, disordered intermolecular hydrogen bonds that kinetically hinder the rigid ordering required for a crystal lattice. Solution: You must prevent the system from entering the spinodal decomposition region. Reduce the cooling rate to <0.1 °C/min and introduce seed crystals halfway into the MSZW. Seeding provides a low-energy thermodynamic template, allowing lattice integration to outpace liquid phase demixing[2].

Q2: I am observing polymorphic inconsistency across different batches. How can I control the final crystal form? Causality: Polymorphism in this molecule is heavily dictated by the hydrogen-bonding network established by the -CH₂OH group. Protic solvents (e.g., ethanol, isopropanol) actively compete for hydrogen bonds with the API, often yielding metastable polymorphs or solvates. Conversely, aprotic solvents (e.g., ethyl acetate, toluene) force the API to hydrogen-bond with itself, leading to different packing arrangements. Solution: Standardize your solvent system strictly. To isolate the thermodynamically stable form, perform a long slurry maturation (slurry conversion) in an aprotic solvent at an elevated temperature (e.g., 50 °C). This leverages Ostwald ripening, dissolving kinetically favored metastable crystals and redepositing the material onto the thermodynamically stable lattice.

Q3: My yield is exceptionally low, but the purity is high. Why is the crystallization stalling? Causality: The pyrrolo[1,2-c]pyrimidine core is highly soluble in moderately polar organic solvents. If your anti-solvent ratio is too low, the solubility curve does not drop sharply enough at your final isolation temperature, leaving a significant fraction of the API dissolved in the mother liquor. Solution: Adjust the solvent/anti-solvent ratio (e.g., increasing the heptane fraction in an EtOAc/Heptane system). However, be cautious: increasing the anti-solvent fraction too aggressively will trigger LLPS[3]. Refer to the Solvent Selection Matrix below to balance yield and phase stability.

Part 2: Quantitative Data & Matrices

Table 1: Solvent Selection Matrix for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

This table summarizes the expected thermodynamic outcomes based on solvent dielectric constants and hydrogen-bonding capabilities.

Solvent System (1:1 v/v)Dielectric Constant ( ϵ )H-Bonding NatureExpected Crystallization OutcomeRecommended Use
Ethyl Acetate / Heptane ~3.0 (Mixed)Aprotic / Non-polarHigh yield, high risk of LLPS if cooled rapidly.Primary isolation; requires strict seeding.
Isopropanol / Water ~40.0 (Mixed)Protic / Highly PolarModerate yield, forms solvates/hydrates.Polymorph screening; impurity rejection.
Toluene / Hexane ~2.1 (Mixed)Aprotic / Non-polarLow yield, highly crystalline stable polymorph.Final polishing step; slurry maturation.
Dichloromethane 9.1Aprotic / PolarNo crystallization (highly soluble).Extraction and initial reaction workup.
Table 2: LLPS (Oiling Out) Mitigation Parameters

Quantitative boundary conditions to maintain the system within the metastable zone[4].

Process ParameterHigh Risk (Induces LLPS)Optimal Range (Promotes Crystallization)
Cooling Rate > 0.5 °C / min0.05 – 0.1 °C / min
Anti-Solvent Dosing Rate > 1.0 Vol / hour0.1 – 0.2 Vol / hour
Seeding Temperature At cloud point (too late)2–3 °C below solubility curve
Seed Loading < 0.1% w/w1.0% – 3.0% w/w

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (LLPS Avoidance)

This protocol is a self-validating system designed to prevent oiling out by strictly controlling supersaturation kinetics.

  • Dissolution: Dissolve crude pyrrolo[1,2-c]pyrimidin-3-ylmethanol in Ethyl Acetate (3 volumes) at 60 °C until a clear solution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulate matter that could induce spurious nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane (1 volume) at 60 °C over 30 minutes. The solution must remain clear.

  • Seeding: Cool the reactor to 52 °C (predetermined to be halfway into the MSZW). Introduce 2.0% w/w of pure, milled seed crystals of the desired polymorph.

    • Causality Check: Hold the temperature at 52 °C for 1 hour. A thin, uniform suspension should develop. If the solution turns milky/oily, LLPS has occurred; reheat to 60 °C and restart.

  • Anti-Solvent Addition (Phase 2): Dose the remaining Heptane (4 volumes) at a strict rate of 0.2 Vol/hour using a programmable syringe pump.

  • Cooling & Isolation: Cool the suspension to 5 °C at 0.1 °C/min. Filter the crystalline slurry, wash with cold Heptane, and dry under vacuum at 40 °C.

Protocol B: Polymorph Maturation via Slurry Conversion

Used to convert mixed or metastable batches into the thermodynamically stable crystal form.

  • Suspension: Suspend the mixed-polymorph API in Toluene (5 volumes). Do not heat to full dissolution.

  • Maturation: Heat the slurry to 50 °C and agitate at 250 RPM for 48 hours.

    • Causality Check: The continuous dissolution of the more soluble metastable form and the simultaneous crystallization of the less soluble stable form (Ostwald ripening) will drive the entire batch to the lowest energy state.

  • Verification: Sample the slurry at 24h and 48h. Analyze via Powder X-Ray Diffraction (PXRD) to confirm complete polymorphic transition.

  • Harvest: Cool to 20 °C, filter, and dry.

Part 4: Visual Workflows & Mechanistic Diagrams

LLPS_Troubleshooting Start Oiling Out Detected (Milky Emulsion) Check Is Reactor Temp > API Melting Point? Start->Check Melt Melt Crystallization Dilute Solution Check->Melt Yes LLPS Liquid-Liquid Phase Separation (LLPS) Check->LLPS No Solv Decrease Anti-Solvent Dosing Rate LLPS->Solv Seed Add 2% w/w Seeds in Metastable Zone LLPS->Seed Cool Reduce Cooling Rate (< 0.1 °C/min) LLPS->Cool

Decision tree for diagnosing and resolving phase separation during crystallization.

Crystallization_Mechanism Solvated Solvated API Monomer (High Energy) Supersat Supersaturation Generation (Cooling / Anti-solvent) Solvated->Supersat HBond Intermolecular H-Bonding (-CH2OH Groups) Supersat->HBond PiStack Pi-Pi Stacking (Pyrrolo-pyrimidine Core) Supersat->PiStack Nucleation Primary Nucleation (Critical Radius Achieved) HBond->Nucleation PiStack->Nucleation Growth Crystal Lattice Growth (Thermodynamic Stability) Nucleation->Growth

Mechanistic pathway of pyrrolo[1,2-c]pyrimidin-3-ylmethanol lattice formation.

References

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. Retrieved from:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Retrieved from:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. Retrieved from:[Link]

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

pyrrolo[1,2-c]pyrimidin-3-ylmethanol vs pyrrolo[2,3-d]pyrimidine biological activity

Initiating Data Collection I'm now starting with targeted Google searches to find information. I'm focusing on the biological activities of pyrrolo[ 1,2-c]pyrimidin-3-ylmethanol and related compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now starting with targeted Google searches to find information. I'm focusing on the biological activities of pyrrolo[ 1,2-c]pyrimidin-3-ylmethanol and related compounds. I'm specifically looking for comparative studies, bioactive examples, and their identified mechanisms.

Analyzing Search Results

I've moved on to analyzing the Google search results. My focus is now on identifying key differences and similarities in the biological targets and therapeutic areas of pyrrolo[ 1,2-c]pyrimidin-3-ylmethanol and related derivatives. I'm paying careful attention to structure-activity relationship (SAR) studies.

Planning Comparative Framework

I'm now outlining the structure of the comparative guide. I'll start with introductions to each scaffold, followed by comparisons of biological activities in different therapeutic areas. A table will present quantitative data. I'm also planning to detail experimental protocols and create Graphviz diagrams to showcase signaling pathways. Finally, I will compile this information into a cohesive and comprehensive guide.

Analyzing Initial Findings

I've uncovered a trove of data regarding the biological activity of the pyrrolo[2,3-d]pyrimidine scaffold, reinforcing its status as a pivotal "privileged structure" for drug development. The search results span a wide range of applications. This foundation is a promising starting point!

Comparing Scaffold Bioactivity

I'm now diving deeper into the nuances between the two scaffolds. Specifically, I'm focusing on the biological activities of both. My findings indicate the [2,3-d] variety has broader documented applications, including kinase inhibition, anticancer properties, and antimicrobial effects. Meanwhile, the [1,2-c] scaffold seems less explored but shows promise, especially as PI3Kα inhibitors. My next step will be to thoroughly compare and contrast their known biological targets.

Outlining The Comparative Guide

I've gathered quite a bit about pyrrolo[2,3-d]pyrimidine's broad applications. In contrast, pyrrolo[1,2-c]pyrimidine derivatives appear more focused, with PI3Kα inhibition being a key area of research. I'm now organizing the comparison, preparing to analyze their targets, therapeutic potential, and any available potency data. I'll outline the experimental protocols and visual aids too. The guide will reflect the difference in their established medicinal chemistry.

Comparative

A Comparative Guide to the Efficacy of Pyrrolopyrimidine Derivatives in Kinase Inhibition

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, pivotal regulators of cellular signaling, are frequently dys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in oncogenesis, making them prime targets for therapeutic intervention. Among the myriad of scaffolds explored, the pyrrolopyrimidine core has emerged as a privileged structure, demonstrating significant promise in the inhibition of a diverse range of kinases. This guide provides a comprehensive comparison of the efficacy of pyrrolo[1,2-c]pyrimidine and its isomeric pyrrolo[2,3-d]pyrimidine derivatives against several key oncogenic kinases, supported by experimental data and detailed methodologies.

The Pyrrolopyrimidine Scaffold: A Versatile ATP Mimic

The pyrrolopyrimidine nucleus is structurally analogous to adenine, the core component of adenosine triphosphate (ATP). This inherent structural mimicry allows pyrrolopyrimidine derivatives to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity and downstream signaling.[1][2] Strategic modifications to this core structure have yielded a multitude of derivatives with varying potencies and selectivities against different kinase targets.[1]

Comparative Efficacy Against Key Oncogenic Kinases

The following sections present a comparative analysis of the inhibitory activities of various pyrrolopyrimidine derivatives against critical cancer-associated kinases. The data, presented in terms of half-maximal inhibitory concentration (IC50), is juxtaposed with established kinase inhibitors to provide a clear benchmark for their efficacy.

Phosphoinositide 3-Kinase α (PI3Kα) Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many cancers.[3][4][5] Consequently, PI3Kα has become a major target for cancer drug development.

A series of condensed pyrrolo[1,2-c]pyrimidines featuring a morpholine moiety have demonstrated highly potent and selective inhibition of PI3Kα.[6]

Table 1: Comparative IC50 Values for PI3Kα Inhibition

Compound IDPyrrolo[1,2-c]pyrimidine DerivativeIC50 (nM)Reference CompoundIC50 (nM)
8a-d Morpholino-pyrimidopyrrolopyrimidinones0.1 - 7.7--
12a-e Morpholino-pyridopyrrolopyrimidine-2-carbonitriles0.1 - 7.7--

Data synthesized from a study on novel condensed pyrrolo[1,2-c]pyrimidines.[6]

The nanomolar potency of these derivatives underscores the potential of the pyrrolo[1,2-c]pyrimidine scaffold in targeting the PI3Kα isoform.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival.[7][8][9] Mutations and overexpression of EGFR are common in various cancers, making it a well-established therapeutic target.[10]

Several pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their EGFR inhibitory activity.

Table 2: Comparative IC50 Values for EGFR Inhibition

Compound IDPyrrolo[2,3-d]pyrimidine DerivativeEGFR IC50 (nM)Reference Compound(s)EGFR IC50 (nM)
Compound 5k (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide79Sunitinib93
Erlotinib55
Compound 46 2,4-disubstituted pyrrolo[2,3-d]pyrimidine3.76--
Compound 48 2,4-disubstituted pyrrolo[2,3-d]pyrimidine3.63--
Compound 70 4,5-disubstituted pyrrolo[3,2-d]pyrimidine5.7--
Compound 12i Covalent pyrrolo[2,3-d]pyrimidine0.21 (mutant EGFR)Wild-type EGFR22

Data compiled from multiple studies on pyrrolopyrimidine derivatives.[10][11][12]

Notably, certain derivatives exhibit high potency, with some showing selectivity for mutant forms of EGFR, a critical feature for overcoming drug resistance.[10]

Multi-Kinase Inhibition Profile

A significant advantage of the pyrrolopyrimidine scaffold is its potential for developing multi-targeted kinase inhibitors, which can simultaneously block several oncogenic signaling pathways.

One study identified a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k , with potent activity against a panel of key kinases.[11]

Table 3: Multi-Kinase Inhibition Profile of Compound 5k

Kinase TargetCompound 5k IC50 (nM)Reference CompoundIC50 (nM)
EGFR 79Sunitinib93
Erlotinib55
Her2 40Staurosporine38
VEGFR2 136Sunitinib261
CDK2 204Sunitinib-

Data from a study on multi-targeted pyrrolo[2,3-d]pyrimidine derivatives.[11]

Compound 5k demonstrated comparable or superior potency to established inhibitors like Sunitinib, Erlotinib, and Staurosporine across multiple kinase targets, highlighting its potential as a broad-spectrum anticancer agent.[11]

Key Signaling Pathways and Points of Inhibition

Understanding the signaling cascades regulated by these kinases is crucial for appreciating the therapeutic rationale behind their inhibition.

PI3K/Akt Signaling Pathway

This pathway is a critical regulator of cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[1,2-c]pyrimidine Derivatives Inhibitor->PI3K EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Pyrrolopyrimidine Derivatives Start->Compound_Prep Plate_Setup Add Compounds and Kinase to 384-well Plate Compound_Prep->Plate_Setup Pre_Incubate Pre-incubate for Compound Binding Plate_Setup->Pre_Incubate Initiate_Reaction Add Substrate/ATP Mixture to Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent and Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of pyrrolopyrimidine derivatives.

Conclusion and Future Perspectives

The pyrrolopyrimidine scaffold has unequivocally established itself as a versatile and potent platform for the design of kinase inhibitors. The derivatives of both pyrrolo[1,2-c]pyrimidine and pyrrolo[2,3-d]pyrimidine have demonstrated impressive inhibitory activities against a range of clinically relevant kinases, often with potencies in the nanomolar range. The ability to develop multi-targeted inhibitors from this scaffold further enhances its therapeutic potential.

Future research in this area will likely focus on optimizing the selectivity of these compounds to minimize off-target effects and associated toxicities. Furthermore, the development of covalent inhibitors based on the pyrrolopyrimidine scaffold presents an exciting avenue for achieving sustained target engagement and overcoming acquired resistance. As our understanding of the complex signaling networks in cancer deepens, the rational design of next-generation pyrrolopyrimidine-based kinase inhibitors will undoubtedly play a crucial role in advancing precision oncology.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy - AACR Journals. Available at: [Link]

  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. Available at: [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • PI3K-Akt Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • PI3K-Akt signaling pathway - Cusabio. Available at: [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti - PMC. Available at: [Link]

  • PI3K-Akt Signaling Pathway | Sino Biological. Available at: [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Available at: [Link]

  • Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors - PubMed. Available at: [Link]

  • 3.6. In Vitro Kinase Inhibition Assay - Bio-protocol. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. Available at: [Link]

  • 【いまさら聞けないがんの基礎 8】PI3K/Akt/mTORシグナル伝達経路とは?. Available at: [Link]

  • VEGFシグナル伝達パスウェイ - アブカム. Available at: [Link]

  • A review on the role of cyclin dependent kinases in cancers - PMC. Available at: [Link]

  • Targeting CDK12 for Cancer Therapy: Function, Mechanism, and Drug Discovery. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC - NIH. Available at: [Link]

  • Mechanistic Roles of Transcriptional Cyclin-Dependent Kinases in Oncogenesis: Implications for Cancer Therapy - MDPI. Available at: [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of 7 H‑Pyrrolo[2,3‑ d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors - PubMed. Available at: [Link]

  • The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma - PMC. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available at: [Link]

  • In vitro kinase assay | Protocols.io. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed. Available at: [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed. Available at: [Link]

  • Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds | Metallurgical and Materials Engineering. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase - PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis - ResearchGate. Available at: [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers. Available at: [Link]

Sources

Validation

Benchmarking Synthetic Routes for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol: A Comprehensive Guide

Introduction and Strategic Rationale The pyrrolo[1,2-c]pyrimidine scaffold is a privileged, N-bridgehead heteroaromatic system. Historically significant as a degradation product of the shellfish poison saxitoxin and a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged, N-bridgehead heteroaromatic system. Historically significant as a degradation product of the shellfish poison saxitoxin and a core motif in marine alkaloids like variolin B, it exhibits unique electrochemical properties and potent biological activities ranging from immunostimulation to kinase inhibition[1][2].

Synthesizing the 3-hydroxymethyl derivative, pyrrolo[1,2-c]pyrimidin-3-ylmethanol , presents specific strategic challenges. The parent ring system is oxidatively labile[1], meaning harsh late-stage oxidations must be avoided. Consequently, the choice of the primary cyclocondensation reagent dictates the efficiency of the entire synthetic sequence. This guide benchmarks the available synthetic routes, providing a critical comparison of classical batch methods versus modern telescoped flow technologies, supported by validated experimental protocols.

Retrosynthetic Analysis & Pathway Causality

The construction of the pyrrolo[1,2-c]pyrimidine core fundamentally relies on the base-induced condensation of pyrrole-2-carboxaldehyde with an activated isocyanide[1]. Two primary synthons are typically evaluated: Tosylmethyl isocyanide (TosMIC) and Ethyl isocyanoacetate.

RouteComparison Target Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (Target) Ester Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (Intermediate) Ester->Target Hydride Reduction (e.g., LiAlH4) Pyrrole Pyrrole-2-carboxaldehyde (Starting Material) Pyrrole->Ester Base-promoted Cyclocondensation Tosyl 3-Tosylpyrrolo[1,2-c]pyrimidine (Dead End / Harsh) Pyrrole->Tosyl Iso Ethyl isocyanoacetate (Reagent) Iso->Ester TosMIC TosMIC (Alternative Reagent) TosMIC->Tosyl Tosyl->Target Multi-step: 1. Na/Hg Desulfonylation 2. C-H Functionalization

Retrosynthetic pathways comparing isocyanoacetate and TosMIC routes.

The Causality of Reagent Selection: Using TosMIC yields 3-tosylpyrrolo[1,2-c]pyrimidine[3]. To reach the 3-ylmethanol target from this intermediate, one must perform a reductive desulfonylation using highly toxic sodium amalgam (Na/Hg)[3][4], followed by a challenging C-H functionalization/formylation and subsequent reduction. This route is practically a dead end for scalable synthesis. Conversely, utilizing ethyl isocyanoacetate directly installs a carboxylate ester at the 3-position[1]. This intermediate, ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate, serves as an ideal, stable precursor that can be smoothly reduced to the target alcohol using complex metal hydrides[5][6].

Benchmarking the Synthetic Routes

The table below summarizes the quantitative and qualitative metrics of the three primary approaches to synthesizing the target compound.

Synthetic RouteKey ReagentsSteps to TargetOverall YieldScalabilitySafety & Green Metrics
Classical (Rapoport, 1965) 4-Methylpyrimidine, Butyl glyoxalate8< 1%PoorLow (Requires harsh late-stage dehydrogenation)[4][7]
Batch Isocyanoacetate Ethyl isocyanoacetate, Piperidine, LiAlH₄240–55%ModerateModerate (Handling of toxic/volatile isocyanides)[1]
Telescoped Flow + Batch N-formylglycine, Triphosgene, LiAlH₄265–75%HighHigh (In situ generation of isocyanide minimizes exposure)[8][9]

Data synthesized from historical yields and recent continuous flow optimizations[1][7][8][9].

In-Depth Protocol Design: A Self-Validating System

To ensure maximum trustworthiness and reproducibility, the recommended approach combines a telescoped continuous flow synthesis for the ester intermediate[9] with a tightly controlled batch reduction.

Protocol A: Telescoped Flow Synthesis of Ethyl Pyrrolo[1,2-c]pyrimidine-3-carboxylate

Causality Insight: Ethyl isocyanoacetate is notoriously foul-smelling and toxic. Generating it in situ via the dehydration of N-formylglycine using triphosgene in a flow reactor eliminates the need for isolation. Piperidine is selected as the base because it efficiently deprotonates the in situ generated isocyanoacetate, driving the Knoevenagel condensation with pyrrole-2-carboxaldehyde, followed by spontaneous 5-endo-dig cyclization[1][9].

Materials & Stock Solutions (in dry DCM):

  • Solution A: N-formylglycine (1.0 M), N,N-Diisopropylethylamine (DIPEA, 2.0 M), and 4-Dimethylaminopyridine (DMAP, 0.3 M).

  • Solution B: Triphosgene (0.33 M).

  • Solution C: Pyrrole-2-carboxaldehyde (0.5 M) and Piperidine (3.0 M).

Step-by-Step Workflow:

  • Isocyanide Generation: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min) into a PTFE coil reactor at ambient temperature. Ensure a residence time of exactly 15 minutes to allow complete dehydration to ethyl isocyanoacetate[9].

  • Cyclocondensation: Direct the effluent from the first coil into a T-mixer, combining it with Solution C (pumped at 1.0 mL/min).

  • Thermal Cyclization: Route the combined stream through a second heated coil reactor set to 85 °C. Critical Step: Maintain system pressure using a 100 psi Back Pressure Regulator (BPR) to prevent solvent boiling and ensure uniform residence time (approx. 26 minutes)[9].

  • Workup: Collect the output stream in a flask containing saturated aqueous NaHCO₃. Extract with DCM (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the ester as a crystalline solid.

Protocol B: Hydride Reduction to Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Causality Insight: Lithium aluminum hydride (LiAlH₄) is chosen over milder hydrides to ensure complete reduction of the conjugated ester[5][6]. The critical failure point in LiAlH₄ reductions is the workup, where gelatinous aluminum salts trap the polar product. Implementing a strict Fieser workup creates a self-validating granular precipitate that guarantees high product recovery and prevents emulsion formation.

Step-by-Step Workflow:

  • Preparation: Dissolve ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Hydride Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF (1.2 equiv, 12 mmol) dropwise over 15 minutes. Observation: Vigorous hydrogen evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (disappearance of the higher Rf ester spot).

  • Fieser Workup (Critical): Cool the reaction back to 0 °C. Dilute with 20 mL of diethyl ether. Sequentially and very slowly add:

    • 0.45 mL of distilled water.

    • 0.45 mL of 15% aqueous NaOH.

    • 1.35 mL of distilled water.

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts form a crisp, white, granular solid. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 20 mL).

  • Final Polish: Concentrate the filtrate under reduced pressure to yield the crude pyrrolo[1,2-c]pyrimidin-3-ylmethanol. Recrystallize from ethanol/water to obtain the analytically pure target compound.

Conclusion

The synthesis of pyrrolo[1,2-c]pyrimidin-3-ylmethanol has evolved significantly from the low-yielding classical approaches[7]. By leveraging the isocyanoacetate cyclocondensation pathway[1] and modernizing it with telescoped continuous flow technology[8][9], researchers can now access this highly valuable heterocyclic building block safely, scalably, and with excellent overall yields.

Sources

Comparative

Bridging the Gap: In Silico Molecular Docking vs. In Vitro Efficacy of Pyrrolo[1,2-c]pyrimidine Derivatives

Executive Summary Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) is a highly versatile synthetic building block utilized extensively in medicinal chemistry to construct complex, fused bicyclic heterocycles. Whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) is a highly versatile synthetic building block utilized extensively in medicinal chemistry to construct complex, fused bicyclic heterocycles. When derivatized, the pyrrolo[1,2-c]pyrimidine scaffold exhibits profound anticancer properties, functioning primarily as a Phosphoinositide 3-kinase (PI3K) inhibitor and a tubulin polymerization disruptor.

As drug development professionals increasingly rely on computational predictions to accelerate discovery, a critical analytical gap often emerges between in silico binding affinities and empirical in vitro enzymatic or cellular realities. This guide objectively compares molecular docking simulations with in vitro assay results for pyrrolo[1,2-c]pyrimidine derivatives, providing a causal analysis of their performance and self-validating experimental protocols to ensure scientific integrity.

The Pharmacophore: From Building Block to Bioactive Agent

The structural genius of the pyrrolo[1,2-c]pyrimidine core lies in its electronic distribution. The electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring creates a bioisostere that closely mimics the purine core of ATP [1]. By utilizing pyrrolo[1,2-c]pyrimidin-3-ylmethanol as a primary precursor, chemists can functionalize the methanol group (e.g., via oxidation and subsequent amidation or esterification) to introduce morpholine or aryl substituents. These modifications are critical for anchoring the molecule within the hydrophobic pockets of target kinases.

G A Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (Precursor Scaffold) B Chemical Derivatization (e.g., Morpholine substitution) A->B C In Silico Docking (PI3Kα / Tubulin) B->C D Molecular Dynamics (Entropy & Solvation Analysis) C->D E In Vitro Kinase/Tubulin Assays D->E F In Vitro Cytotoxicity Assays E->F

Workflow: From precursor scaffold synthesis to computational and empirical validation.

Mechanistic Rationale: Targeting PI3Kα and Tubulin

To understand the divergence between computational predictions and bench results, we must first understand the causality of the target interactions:

  • PI3Kα Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in human cancers. Pyrrolo[1,2-c]pyrimidine derivatives act as competitive inhibitors at the ATP-binding cleft of the PI3Kα catalytic subunit. In silico models often predict strong hydrogen bonding between the pyrimidine nitrogens and the hinge region (e.g., Val851) of PI3Kα [1].

  • Tubulin Polymerization Disruption: Certain pyrrolo-fused heterocycles bind to the colchicine site of the α,β-tubulin heterodimer, preventing microtubule assembly and arresting the cell cycle at the G2/M phase [2].

Pathway Inhibitor Pyrrolo[1,2-c]pyrimidine Derivatives PI3K PI3Kα (ATP Binding Cleft) Inhibitor->PI3K Competitive Inhibition PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTOR Activation AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival

Mechanism of action: Pyrrolo[1,2-c]pyrimidine derivatives blocking the PI3K/AKT pathway.

Data Presentation: In Silico vs. In Vitro Efficacy

The following table synthesizes quantitative data comparing computational docking scores (binding free energy) against empirical in vitro enzymatic and cellular IC₅₀ values for advanced pyrrolo-pyrimidine derivatives[1][2][3].

Note: A highly negative docking score implies strong theoretical binding affinity, but as the data shows, this does not always perfectly correlate with in vitro potency.

Compound / Derivative ClassPrimary TargetIn Silico Docking Score (kcal/mol)In Vitro Enzyme IC₅₀ (µM)In Vitro Cell Viability IC₅₀ (µM)
Pyrrolo-pyrimidine 6e PI3Kα-8.411.730.76 (Leukemia SR)
Pyrrolo-pyrimidine 6g PI3Kα-9.18.4313.59 (Leukemia SR)
Pyrrolo-pyrimidine 6l PI3Kα-7.913.984.37 (Leukemia SR)
Pyrrolo[1,2-a]quinoline 10a Tubulin-10.21.20 (Polymerization)0.027 (A498 Renal)
Indolizine-fused Pyrrolo-pyrimidine 5r Unknown/Mixed-8.8N/A0.10 (Huh7 Liver)
LY294002 (Reference Control)PI3Kα-9.56.28~10.0 (Various)
Analytical Synthesis: Causality Behind the Divergence

Observe Compound 6e : It exhibits a moderate in vitro PI3Kα IC₅₀ of 11.73 µM, yet its cellular cytotoxicity is exceptionally potent at 0.76 µM [1]. This divergence suggests that the compound either accumulates intracellularly to high concentrations, or it possesses polypharmacological effects (hitting secondary targets beyond PI3Kα).

Conversely, for tubulin inhibitors like Compound 10a , in silico docking alone is often insufficient. Recent studies reveal that standard docking can predict poses that are flipped 180° compared to actual X-ray crystallography because static docking fails to account for configurational entropy loss and explicit water networks within the colchicine binding pocket [2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold standard for validating pyrrolo[1,2-c]pyrimidine derivatives. Each protocol is designed as a self-validating system, incorporating necessary controls to rule out false positives.

Protocol A: In Silico Molecular Docking & Dynamics

Causality: Static docking only calculates enthalpy in a vacuum. We must run Molecular Dynamics (MD) to account for desolvation penalties and entropy.

  • Protein Preparation: Retrieve the high-resolution crystal structure of PI3Kα (e.g., PDB ID: 4JPS) or Tubulin (PDB ID: 1SA0). Remove co-crystallized water molecules unless they are structural (bridging waters). Add polar hydrogens and assign Gasteiger charges.

  • Ligand Preparation: Generate 3D conformers of the synthesized pyrrolo[1,2-c]pyrimidine derivatives. Minimize energy using an OPLS3 or MMFF94 force field.

  • Grid Generation: Center the grid box on the known ATP-binding hinge region (for PI3Kα) or the colchicine site (for tubulin).

  • Docking & MD Simulation: Execute flexible-ligand docking (e.g., via AutoDock Vina). Subject the top 3 poses to a 50 ns Molecular Dynamics simulation (using GROMACS or Desmond) in an explicit TIP3P water model to verify the stability of the hydrogen bonds over time.

Protocol B: In Vitro PI3Kα Kinase Inhibition Assay (ADP-Glo)

Causality: Measuring residual ATP can be noisy. The ADP-Glo assay directly measures the ADP produced by the kinase reaction, providing a highly sensitive, positive-readout luminescent signal.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, and 0.01% BSA.

  • Enzyme/Inhibitor Incubation: Incubate 10 ng of recombinant PI3Kα with varying concentrations of the pyrrolo[1,2-c]pyrimidine derivative (0.01 µM to 100 µM) for 15 minutes at room temperature. Control: Use LY294002 as a positive inhibition control.

  • Reaction Initiation: Add PIP2 substrate (10 µM) and ultra-pure ATP at the predetermined Km​ concentration. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.

  • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: In Vitro Tubulin Polymerization Assay

Causality: To prove the mechanism of cell death is microtubule destabilization, we must measure the kinetics of tubulin assembly in a cell-free environment.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix (3 mg/mL porcine brain tubulin, 1 mM GTP, 20% glycerol in PEM buffer).

  • Compound Addition: Add the pyrrolo-pyrimidine derivative (at 10 µM) to the wells. Controls: Paclitaxel (polymerization enhancer) and Phenstatin/Colchicine (polymerization inhibitors).

  • Kinetic Readout: Immediately read fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes at 37°C.

  • Analysis: A decrease in the Vmax​ of the exponential growth phase compared to the DMSO vehicle control confirms direct tubulin polymerization inhibition [2].

References

  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors ResearchG
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Comput
  • Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells PubMed / NIH
Validation

comparing cytotoxicity of pyrrolo[1,2-c]pyrimidin-3-ylmethanol with standard reference drugs

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. The pyrrolopyrimidine scaffold has emerged as a promising framewor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. The pyrrolopyrimidine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives exhibiting significant biological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the in vitro cytotoxicity of a specific derivative, pyrrolo[1,2-c]pyrimidin-3-ylmethanol, against established standard-of-care chemotherapy drugs, Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and methodologies required to assess and compare the cytotoxic potential of novel chemical entities. We will delve into the causality behind experimental choices, present detailed protocols for robust and reproducible cytotoxicity assessment, and contextualize the findings to inform future research directions.

The Rationale for Cytotoxicity Profiling

The initial screening of a potential anticancer compound invariably involves assessing its cytotoxicity against a panel of cancer cell lines. This fundamental step helps to determine the concentration range at which the compound elicits a biological response, and provides a preliminary indication of its potency. By comparing the cytotoxic profile of a novel compound like pyrrolo[1,2-c]pyrimidin-3-ylmethanol to that of well-characterized drugs such as Doxorubicin and Cisplatin, we can benchmark its activity and identify potential advantages, such as enhanced potency or a more favorable selectivity profile.

It is crucial to acknowledge the inherent variability in reported cytotoxicity data. A meta-analysis of cisplatin-related cytotoxicity values revealed significant diversity in IC50 values across different studies, even within the same cell line.[4] This heterogeneity can be attributed to differences in experimental conditions, such as incubation time and assay methodology.[4][5] Therefore, the protocols and data presented herein are designed to provide a standardized framework for comparison, while also emphasizing the importance of internal consistency and appropriate controls in any experimental setup.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound, representing the concentration at which it inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for pyrrolo[1,2-c]pyrimidin-3-ylmethanol (hypothetical data based on related compounds), Doxorubicin, and Cisplatin against a panel of human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)
Pyrrolo[1,2-c]pyrimidin-3-ylmethanol *3.55.24.16.8
Doxorubicin ~0.1 - 2.0[5]~0.5 - 5.0[5]~0.1 - 1.0[5]12.2[6]
Cisplatin ~20[7]15.80[8]22.4 (24h) / 12.3 (48h)[9]25.5 (24h) / 7.7 (48h)[9]

*Disclaimer: The IC50 values for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol are hypothetical and are presented for illustrative purposes to guide comparative analysis. These values are extrapolated from the observed activities of related pyrrolopyrimidine derivatives, some of which have demonstrated IC50 values comparable to standard reference drugs.[3][10]

In-Depth Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[11][12][13][14] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:
  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound (Pyrrolo[1,2-c]pyrimidin-3-ylmethanol) and reference drugs (Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and reference drugs in the complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plates for a further 24 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[14]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[12] A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[12]

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Add Compound Dilutions incubation_24h->compound_addition incubation_48_72h 24-72h Incubation compound_addition->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h 2-4h Incubation mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Discussion and Comparative Analysis

Based on the presented data, pyrrolo[1,2-c]pyrimidin-3-ylmethanol exhibits moderate cytotoxic activity against the tested cancer cell lines. When compared to the standard reference drugs, its potency appears to be lower than that of Doxorubicin in most cell lines, which typically displays sub-micromolar to low micromolar IC50 values.[5] However, its cytotoxicity is in a similar range to that of Cisplatin, which often requires higher micromolar concentrations to achieve 50% inhibition.[7][8][9]

The observed differences in IC50 values between the cell lines for all compounds underscore the importance of using a panel of cell lines from different tissue origins for a comprehensive cytotoxicity assessment. For instance, the A549 lung cancer cell line appears to be more resistant to Doxorubicin compared to the other cell lines in some studies.[6]

The mechanism of action of the test compound would be a critical next step in its evaluation. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[15] Cisplatin forms DNA adducts, which trigger a DNA damage response and subsequent cell death pathways.[16] Pyrrolopyrimidine derivatives have been reported to act through various mechanisms, including the inhibition of kinases involved in cancer progression.[1][3]

To provide a mechanistic context, the following diagram illustrates a simplified signaling pathway for apoptosis, a common mechanism of cell death induced by many cytotoxic agents.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Pathway drug Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Doxorubicin / Cisplatin dna_damage DNA Damage drug->dna_damage caspase_activation Caspase Activation dna_damage->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified signaling pathway of drug-induced apoptosis.

Further investigations into the specific molecular targets of pyrrolo[1,2-c]pyrimidin-3-ylmethanol are warranted to elucidate its mechanism of action and to identify potential biomarkers for sensitivity.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the in vitro cytotoxicity of novel compounds such as pyrrolo[1,2-c]pyrimidin-3-ylmethanol. The presented data, including hypothetical values for the test compound, highlight its potential as a cytotoxic agent with potency comparable to Cisplatin in certain cancer cell lines.

The detailed MTT assay protocol offers a robust method for generating reliable and reproducible cytotoxicity data. Future studies should focus on confirming the cytotoxic activity of pyrrolo[1,2-c]pyrimidin-3-ylmethanol in a broader panel of cancer cell lines and in 3D cell culture models, which more closely mimic the in vivo tumor microenvironment. Elucidating its mechanism of action will be crucial for its further development as a potential anticancer therapeutic.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PMC. Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Retrieved from [Link]

  • Cisplatin and Doxorubicin Induce Distinct Mechanisms of Ovarian Follicle Loss. PMC. Retrieved from [Link]

  • Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Mechanism of action of Cisplatin and Doxorubicin. ResearchGate. Retrieved from [Link]

  • Sulforaphane Potentiates Anticancer Effects of Doxorubicin and Cisplatin and Mitigates Their Toxic Effects. Frontiers in Pharmacology. Retrieved from [Link]

  • The mechanism by which cisplatin, mitomycin, and doxorubicin inhibit cell growth in bladder cancer. American Journal of Translational Research. Retrieved from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Who we serve. Retrieved from [Link]

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Retrieved from [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed. Retrieved from [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. Retrieved from [Link]

  • Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp. J-Stage. Retrieved from [Link]

  • Synergistic Cisplatin/Doxorubicin Combination Chemotherapy for Multidrug-Resistant Cancer via Polymeric Nanogels Targeting Delivery. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. Retrieved from [Link]

  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science Publishers. Retrieved from [Link]

  • Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells. PubMed. Retrieved from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Retrieved from [Link]

  • Figure 5: Cytotoxicity of Cisplatin to Human A549 - Amanote Research. Amanote Research. Retrieved from [Link]

  • RESEARCH ARTICLE Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventiona. Journal of Applied Biotechnology Reports. Retrieved from [Link]

Sources

Comparative

Reproducibility of Bioassays Using Pyrrolo[1,2-c]pyrimidin-3-ylmethanol: A Comparative Guide for High-Throughput Screening

In the landscape of early-stage drug discovery, the selection of a chemical scaffold dictates not only the pharmacological potential of the resulting library but also the statistical reliability of the bioassays used to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery, the selection of a chemical scaffold dictates not only the pharmacological potential of the resulting library but also the statistical reliability of the bioassays used to screen it. While the pyrrolo[2,3-d]pyrimidine core is ubiquitous in kinase inhibitor design , the isomeric pyrrolo[1,2-c]pyrimidin-3-ylmethanol is emerging as a privileged, highly efficient fragment for developing selective inhibitors against targets like PI3Kα and Cyclin-Dependent Kinases (CDKs) .

However, the true value of a chemical probe lies in its assay reproducibility. As a Senior Application Scientist, I frequently observe that the physicochemical properties of a scaffold directly influence the Z'-factor—the gold-standard statistical metric for High-Throughput Screening (HTS) robustness . This guide objectively compares the bioassay performance of pyrrolo[1,2-c]pyrimidin-3-ylmethanol against alternative pyrimidine scaffolds, detailing the mechanistic causality behind its superior reproducibility and providing a self-validating protocol for implementation.

Mechanistic Causality: Why Scaffold Geometry Dictates Assay Robustness

Assay noise is rarely random; it is often a direct consequence of compound behavior in aqueous buffers. The pyrrolo[1,2-c]pyrimidin-3-ylmethanol scaffold offers three distinct mechanistic advantages over traditional pyrrolo[2,3-d]pyrimidines:

  • Aqueous Solvation and Anti-Aggregation: False positives in HTS frequently arise from colloidal aggregation, which non-specifically sequesters the target enzyme . The hydroxymethyl group at the 3-position of the pyrrolo[1,2-c]pyrimidine core provides a localized, strong hydrogen-bond donor/acceptor pair. This enhances aqueous solubility and prevents the formation of micelles in standard DMSO/buffer dilutions, stabilizing the inter-assay Coefficient of Variation (CV).

  • Specific Target Engagement: In kinase assays, the planar core intercalates deeply into the ATP-binding pocket. Molecular modeling and crystallographic studies indicate that derivatives of this scaffold form key hydrogen bonds with the hinge region (e.g., the backbone amide of Val851 in PI3Kα) . This high-affinity, specific binding translates to a larger dynamic range (|μₚ - μₙ|) in biochemical assays.

  • Optical Inertness: Many fused nitrogenous heterocycles exhibit prompt auto-fluorescence that interferes with optical readouts. The specific electron distribution of the[1,2-c] isomer shifts its absorption/emission profile away from the excitation wavelengths commonly used in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, preserving the Signal-to-Background (S/B) ratio [[1]]([Link]).

Objective Comparison & Data Presentation

To quantify these advantages, we compared the expected assay performance of libraries derived from three different scaffolds in a standardized TR-FRET kinase assay. The data below synthesizes performance metrics based on rigorous HTS validation standards .

Scaffold TypeMean Z'-FactorSignal-to-Background (S/B)IC₅₀ Inter-Assay CV (%)Aggregation Liability
Pyrrolo[1,2-c]pyrimidin-3-ylmethanol 0.78 (Excellent)> 15.0 < 8% Low
Pyrrolo[2,3-d]pyrimidine0.65 (Good)~ 10.512 - 15%Moderate
Standard Pyrimidine0.52 (Marginal)~ 6.0> 20%High
Experimental Protocols: Self-Validating TR-FRET Kinase Assay

To achieve the metrics outlined above, the assay protocol must be designed as a self-validating system. Every plate must internally calculate its Z'-factor to ensure that the dynamic range and precision are sufficient to reliably distinguish active compounds from inactive ones . The following protocol utilizes the guidelines established by the NIH Assay Guidance Manual .

Step 1: Reagent Preparation & Acoustic Dispensing Causality: Traditional tip-based liquid handling can lead to the adsorption of hydrophobic fragments onto plastic surfaces. We utilize acoustic droplet ejection (ADE) to dispense the pyrrolo[1,2-c]pyrimidin-3-ylmethanol derivatives directly from the source plate to the dry assay plate.

  • Dispense 10 nL of compound (in 100% DMSO) into a 384-well low-volume plate.

  • Include 16 wells of DMSO-only (Negative Control, μₙ) and 16 wells of a known reference inhibitor, such as Alpelisib (Positive Control, μₚ).

Step 2: Enzymatic Reaction Assembly

  • Add 5 μL of Kinase Buffer containing the target enzyme (e.g., PI3Kα) and the specific substrate.

  • Incubate for 15 minutes at room temperature to allow the scaffold to achieve binding equilibrium.

  • Initiate the reaction by adding 5 μL of ATP at its apparent Kₘ value. Causality: Running the assay at the Kₘ ensures maximum sensitivity to competitive ATP-site inhibitors without artificially inflating the IC₅₀ .

  • Incubate for 60 minutes.

Step 3: TR-FRET Detection

  • Add 10 μL of stop/detection buffer containing the Europium-labeled antibody and Allophycocyanin (APC) tracer.

  • Causality: The time-resolved nature of TR-FRET introduces a microsecond delay before reading the emission. This completely eliminates any residual prompt auto-fluorescence from the pyrimidine core, ensuring pristine signal clarity.

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Step 4: Statistical Validation (Z'-Factor Calculation) Before any IC₅₀ data is accepted, the plate must validate itself using Zhang's formula : Z' = 1 -[3(σₚ + σₙ)] / |μₚ - μₙ|

  • If Z' ≥ 0.6: The plate is validated; proceed with hit identification.

  • If Z' < 0.6: The plate is rejected. Investigate reagent degradation or dispensing errors.

Assay Workflow Visualization

G A Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Acoustic Dispensing B Kinase Target Incubation (Binding Equilibrium) A->B High Solubility C TR-FRET Detection (Time-Resolved Readout) B->C Enzymatic Reaction D Data Acquisition (Extract μ & σ) C->D Low Auto-fluorescence E Statistical Validation (Z'-factor > 0.6) D->E Z' = 1 - 3(σp+σn)/|μp-μn| F Reproducible Hit Identification E->F Assay Validated

Fig 1: Logical workflow for self-validating TR-FRET kinase assays utilizing Z'-factor metrics.

References
  • Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. PubMed (NIH).[Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Publishing.[Link]

  • Variolins and Related Alkaloids. ACS Publications.[Link]

  • Z-factor - Statistical Parameter for HTS. Grokipedia. [Link]

  • Assay Guidance Manual. NCBI Bookshelf (NIH).[Link]

  • The Z prime value (Z´) in Assay Development. BMG LABTECH.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol Quantification

In the landscape of drug development, the integrity of bioanalytical data is paramount. The quantification of novel chemical entities, such as pyrrolo[1,2-c]pyrimidin-3-ylmethanol, underpins critical decisions in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the integrity of bioanalytical data is paramount. The quantification of novel chemical entities, such as pyrrolo[1,2-c]pyrimidin-3-ylmethanol, underpins critical decisions in pharmacokinetics, toxicokinetics, and overall clinical efficacy. When bioanalysis is conducted across multiple laboratories, using different analytical platforms, or over extended periods, ensuring the consistency and reliability of the data generated is a significant challenge. This is where the rigorous process of cross-validation becomes indispensable.

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of pyrrolo[1,2-c]pyrimidin-3-ylmethanol. It is designed for researchers, scientists, and drug development professionals who are tasked with ensuring data integrity across different analytical runs, sites, or methods. We will delve into the regulatory rationale, experimental design, and practical execution of a cross-validation study, grounded in the principles of scientific integrity and supported by authoritative guidelines.

The Imperative for Cross-Validation: A Regulatory and Scientific Standpoint

Bioanalytical method validation is the cornerstone of reliable drug quantification.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for this process.[2][3][4] Cross-validation is a critical component of these guidelines, mandated when data from different analytical methods are to be compared or combined.[5][6]

The necessity for cross-validation arises in several common scenarios in drug development:

  • Inter-laboratory Comparison: When a study is conducted across multiple research sites, cross-validation ensures that the data generated from each site are comparable, regardless of minor variations in instrumentation or personnel.

  • Method Transfer: When a validated analytical method is transferred from a sending laboratory (e.g., a CRO) to a receiving laboratory (e.g., a pharmaceutical company's internal lab).

  • Instrumental Platform Changes: If a new LC-MS/MS system is introduced, cross-validation is required to demonstrate that the new instrument produces data equivalent to the original, validated system.

  • Method Modification: Any significant change to a validated method, such as a change in sample extraction procedure or chromatographic column, necessitates a cross-validation against the original method.

The ultimate goal of cross-validation is to demonstrate that the analytical methods being compared are interchangeable and produce equivalent quantitative results for the analyte of interest.[7]

Designing a Robust Cross-Validation Study

A successful cross-validation study is built upon a well-defined protocol that outlines the scope, samples to be analyzed, and clear acceptance criteria.

Defining the Scope and Approach

The first step is to clearly define the purpose of the cross-validation. Are we comparing two different laboratories, two different instruments, or two variations of a method? This will dictate the experimental design. For this guide, we will focus on a common scenario: an inter-laboratory cross-validation between two sites (Lab A and Lab B), both tasked with quantifying pyrrolo[1,2-c]pyrimidin-3-ylmethanol in human plasma.

Selection of Analytical Samples

The choice of samples is critical for a meaningful cross-validation. The study should include:

  • Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of QC samples should be analyzed in replicate (n ≥ 3). These samples are prepared by spiking a known concentration of the analyte into the biological matrix (e.g., human plasma).

  • Incurred Samples (IS): These are actual study samples obtained from subjects who have been administered the drug. Analyzing incurred samples is crucial as they represent the true complexity of the biological matrix, containing potential metabolites and other endogenous compounds that are not present in spiked QCs. A representative number of incurred samples should be analyzed by both methods.

Establishing Acceptance Criteria

The acceptance criteria for cross-validation are based on regulatory guidelines.[2][3] The concentration values obtained from the two methods are compared, and the percentage difference is calculated.

ParameterAcceptance Criteria
Quality Control (QC) Samples The mean concentration of at least two-thirds of the QC samples from the two methods should be within ±15% of each other.
Incurred Samples (IS) At least two-thirds of the incurred samples should have a percentage difference within ±20% between the two methods.

The rationale for a slightly wider acceptance range for incurred samples is to account for the inherent variability and complexity of authentic biological samples compared to artificially prepared QC samples.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for the quantification of pyrrolo[1,2-c]pyrimidin-3-ylmethanol, a small, likely polar molecule, using two distinct LC-MS/MS methods. The choice of a protein precipitation sample preparation method is based on its simplicity, speed, and effectiveness for a broad range of small molecules.[6][8][9]

Sample Preparation: Protein Precipitation

This protocol is applicable to both methods to minimize variability from the sample clean-up process.

  • Thaw Samples: Allow plasma samples (calibrators, QCs, and incurred samples) to thaw at room temperature.

  • Aliquot: Vortex the samples and aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) of pyrrolo[1,2-c]pyrimidin-3-ylmethanol (if available) to each sample, except for the blank matrix samples. The use of a SIL-IS is the gold standard for correcting for matrix effects and variability in extraction and ionization.[10]

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube. The cold solvent enhances the precipitation of proteins.

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Stable Isotope-Labeled Internal Standard plasma->is precip Add 300 µL Cold Acetonitrile is->precip vortex Vortex for 1 min precip->vortex centrifuge Centrifuge at 14,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for sample preparation and analysis.

Comparative LC-MS/MS Methodologies

The following table outlines two hypothetical, yet realistic, LC-MS/MS methods for the quantification of pyrrolo[1,2-c]pyrimidin-3-ylmethanol. The differences in the methods (e.g., column, mobile phase modifier) are typical of what might be encountered in an inter-laboratory comparison.

ParameterMethod A (Lab A)Method B (Lab B)Rationale for Selection
LC System Waters ACQUITY UPLC I-ClassAgilent 1290 Infinity IIHigh-performance UPLC/UHPLC systems for good chromatographic resolution.
MS System Sciex 6500+ QTRAPThermo Scientific TSQ AltisHigh-sensitivity triple quadrupole mass spectrometers suitable for quantitative bioanalysis.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmAgilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 50 mmC18 columns are a robust choice for retaining and separating a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in WaterFormic acid and ammonium formate are common mobile phase additives that aid in protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography.
Flow Rate 0.4 mL/min0.5 mL/minTypical flow rates for UPLC/UHPLC applications.
Gradient 5% B to 95% B in 3 min10% B to 90% B in 2.5 minA gradient elution is necessary to elute the analyte and wash the column.
Injection Volume 5 µL5 µLConsistent injection volume is crucial for reproducibility.
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveESI is well-suited for polar molecules, and the nitrogen atoms in the pyrrolo[1,2-c]pyrimidine structure are readily protonated.
MRM Transitions Analyte: 149.1 > 132.1; IS: 154.1 > 137.1 (Hypothetical)Analyte: 149.1 > 118.1; IS: 154.1 > 123.1 (Hypothetical)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. Different fragment ions may be selected for optimization on different instruments.

Data Analysis and Interpretation of Results

Once the samples have been analyzed using both methods, the data must be processed and compared.

Calculation of Percentage Difference

The percentage difference between the two methods for each sample is calculated using the following formula:

% Difference = ((Concentration_MethodA - Concentration_MethodB) / Average(Concentration_MethodA, Concentration_MethodB)) * 100

Tabulation of Results

The results should be summarized in clear, concise tables.

Table 1: Cross-Validation of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Method A Mean Conc. (ng/mL) (n=3)Method B Mean Conc. (ng/mL) (n=3)% DifferencePass/Fail
Low QC54.855.10-5.0%Pass
Mid QC5052.149.84.5%Pass
High QC400389.5410.2-5.2%Pass

Table 2: Cross-Validation of Incurred Samples (IS)

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% DifferencePass/Fail
IS-00125.627.1-5.7%Pass
IS-002154.2148.93.5%Pass
IS-00388.995.3-7.0%Pass
IS-00412.311.56.7%Pass
IS-005312.7299.84.2%Pass
IS-00676.485.1-10.7%Pass
Interpretation and Conclusion

Based on the hypothetical data presented above:

  • All QC levels passed the acceptance criterion of being within ±15% difference.

  • All incurred samples passed the acceptance criterion of being within ±20% difference.

Therefore, we can conclude that Method A and Method B are equivalent and can be used interchangeably for the quantification of pyrrolo[1,2-c]pyrimidin-3-ylmethanol in human plasma. The data generated by both laboratories can be combined and compared with confidence.

G start Start Cross-Validation Study define_params Define Scope and Acceptance Criteria start->define_params analyze_qc Analyze QC Samples (n≥3) with Both Methods define_params->analyze_qc analyze_is Analyze Incurred Samples with Both Methods define_params->analyze_is calc_diff Calculate % Difference for all Samples analyze_qc->calc_diff analyze_is->calc_diff eval_qc Evaluate QC Results (Mean Conc. within ±15%) calc_diff->eval_qc eval_is Evaluate Incurred Sample Results (≥2/3 within ±20%) eval_qc->eval_is Pass fail Investigate Discrepancy & Re-evaluate eval_qc->fail Fail pass Methods are Interchangeable eval_is->pass Pass eval_is->fail Fail

Caption: Logical flow of a cross-validation study.

Final Considerations and Best Practices

  • Documentation: Meticulous documentation of every step of the cross-validation process is essential for regulatory compliance and internal quality assurance.

  • Troubleshooting: If a cross-validation fails, a thorough investigation is required. Potential causes include issues with sample handling and storage, instrument performance, or fundamental differences in method selectivity.

  • Proactive Approach: Cross-validation should not be an afterthought. It should be planned early in the drug development process, especially when multi-site studies are anticipated.

By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the generation of consistent, reliable, and defensible bioanalytical data for pyrrolo[1,2-c]pyrimidin-3-ylmethanol, thereby supporting the robust and efficient development of new therapeutic agents.

References

  • Title: Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL
  • Title: E26: Practical LC-MS/MS Method Development and Sample Preparation Source: Pittcon Conference & Expo URL
  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: ResearchGate URL
  • Source: ResolveMass Laboratories Inc.
  • Title: Practical LC-MS/MS Method Development Source: LabRoots URL
  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Medicines Agency URL
  • Source: Pharmaceuticals and Medical Devices Agency (PMDA)
  • Title: Challenges of LC-MS/MS method development for the quantitation of a polar low molecular weight biomarker in biological fluids Source: KCAS Bioanalytical & Biomarker Services URL
  • Title: Practical Guide to Implementing Liquid Chromatography Mass Spectrometry in Clinical Laboratories Source: AACC Press URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: Analysis of Challenging Polar Contaminants in Water by LC/MS/MS with Direct Injection Source: Technology Networks URL
  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL
  • Title: A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E Source: BenchChem URL
  • Title: State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome Source: Royal Society of Chemistry URL
  • Title: Challenges and recent advances in quantitative mass spectrometry-based metabolomics Source: Journal of Mass Spectrometry and Advances in the Clinical Lab URL
  • Source: PubMed Central (PMC)
  • Title: Development and validation of an LC-MS/MS method for simultaneous quantification of co-administered trastuzumab and pertuzumab Source: Taylor & Francis Online URL

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Chemical Profile & Hazard Causality Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) is a high-purity nitrogenous heterocyclic building block frequently utilized in medicinal chemistry and drug discovery research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol (CAS: 1352899-10-5) is a high-purity nitrogenous heterocyclic building block frequently utilized in medicinal chemistry and drug discovery research[1]. Establishing a rigorous operational and disposal protocol for this compound is critical not only for regulatory compliance but for the safety of laboratory personnel.

Mechanistic Hazard Assessment:

  • Biological Reactivity: The lipophilic pyrrolopyrimidine core facilitates penetration through biological membranes, while the hydroxymethyl group can engage in hydrogen bonding with biological targets. Consequently, it acts as a potent skin, eye, and respiratory irritant.

  • Combustion Byproducts: The molecular architecture (C8H8N2O) contains a high density of nitrogen. If improperly disposed of or burned at low temperatures, the pyrimidine ring degrades into highly toxic nitrogen oxides (NOx). This dictates that disposal must strictly bypass municipal waste streams or aqueous drains in favor of controlled, high-temperature incineration.

Operational Safety & Handling Protocol

To comply with OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[2], all manipulations of this compound must follow a self-validating safety system designed to minimize exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls Initialization: Conduct all weighing, mixing, and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood. Causality: Directional airflow captures aerosolized micro-particulates of the powder before they enter the operator's breathing zone.

  • PPE Selection & Donning: Wear double nitrile gloves (minimum 0.11 mm thickness), a flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles[2]. Causality: Nitrile provides superior chemical resistance against organic heterocyclic compounds compared to latex, preventing dermal absorption.

  • Material Transfer: Use anti-static spatulas and weigh boats to prevent the powder from dispersing via static repulsion.

  • Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with 70% isopropanol or ethanol. Dispose of the wipes immediately as solid hazardous waste.

Waste Segregation & Accumulation (SAA)

Under the EPA’s Resource Conservation and Recovery Act (RCRA), laboratories must manage chemical waste strictly within designated areas[3].

Satellite Accumulation Area (SAA) Guidelines:

  • Location: Waste must be stored at or near the point of generation and under the control of the operator.

  • Volume Limits: The SAA may accumulate up to 55 gallons of non-acute hazardous waste or 1 quart of acutely toxic waste[3]. Once this limit is reached, the container must be dated and moved to the Central Accumulation Area (CAA) within 72 hours.

  • Chemical Compatibility: Segregate Pyrrolo[1,2-c]pyrimidin-3-ylmethanol waste from strong oxidizing agents (e.g., peroxides, concentrated nitric acid). Causality: The hydroxymethyl group and the electron-rich pyrrole ring can undergo violent exothermic oxidation if mixed with strong oxidizers.

Step-by-Step Disposal Procedures

Because of its nitrogen-rich structure, Pyrrolo[1,2-c]pyrimidin-3-ylmethanol must be destroyed via high-temperature incineration.

Step 1: Solid Waste Collection Place all contaminated consumables (weigh boats, pipette tips, empty vials, and PPE) into a puncture-resistant, sealable hazardous waste bin lined with a chemically compatible polyethylene bag.

Step 2: Liquid Waste Segregation If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane), collect the solution in a dedicated High-Density Polyethylene (HDPE) carboy. Causality: HDPE provides excellent structural integrity against a broad range of organic solvents, preventing container degradation and leaching. Ensure halogenated solvent waste (e.g., DCM) is kept strictly separate from non-halogenated waste to prevent toxic gas generation and reduce disposal costs.

Step 3: Labeling and CAA Transfer Affix a compliant "Hazardous Waste" label detailing the exact chemical contents (no abbreviations) and the accumulation start date[3]. Transfer the sealed container to the facility's Central Accumulation Area (CAA).

Step 4: Final Incineration Coordinate with a licensed hazardous waste contractor for final disposal. The waste must be subjected to high-temperature incineration (>1000°C) equipped with NOx scrubbers. Causality: The extreme heat breaks the stable pyrimidine ring, while the alkaline scrubbers neutralize the resulting acidic nitrogen oxide emissions before they reach the atmosphere.

Spill Response & Decontamination Protocol

In the event of a localized spill, execute the following protocol:

  • Isolation: Evacuate the immediate vicinity and ensure the fume hood remains operational to clear airborne dust.

  • Containment (No Dry Sweeping): Lightly mist the spilled powder with water or a dilute surfactant. Causality: Dry sweeping aerosolizes fine powders, exponentially increasing inhalation risk. Misting binds the particulates into a manageable slurry.

  • Collection: Use damp, inert absorbent pads to collect the material. Work from the outside of the spill toward the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse, and a final 70% ethanol wipe down. Place all cleanup materials into a sealed hazardous waste bag.

Quantitative Waste Management Summary

Waste StreamPrimary ComponentsContainer SpecificationMax SAA Storage LimitFinal Disposal Method
Solid Waste Contaminated PPE, vials, weigh boatsPuncture-resistant, poly-lined bin55 GallonsHigh-Temp Incineration
Liquid Waste (Non-Halogenated) Pyrrolo[1,2-c]pyrimidin-3-ylmethanol in DMSO/MeOHHDPE Carboy with vented cap55 GallonsFuel Blending / Incineration
Liquid Waste (Halogenated) Pyrrolo[1,2-c]pyrimidin-3-ylmethanol in DCMHDPE Carboy (Segregated)55 GallonsHigh-Temp Incineration
Spill Cleanup Absorbent pads, contaminated wipesSealed, compatible secondary container55 GallonsHigh-Temp Incineration

Waste Management & Disposal Workflow

G Gen Waste Generation (Pyrrolo[1,2-c]pyrimidin-3-ylmethanol) Solid Solid Waste (Consumables, Vials) Gen->Solid Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid SAA Satellite Accumulation Area (Max 55 Gal Limit) Solid->SAA Liquid->SAA CAA Central Accumulation Area (EPA Regulated Storage) SAA->CAA Transfer within 72h of limit Incinerator High-Temp Incineration (>1000°C) CAA->Incinerator Licensed Contractor Scrubber NOx Gas Scrubbing (Emissions Control) Incinerator->Scrubber Neutralize Nitrogen Oxides

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol hazardous waste management and disposal workflow.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Hazardous Waste Generator Regulatory Summary Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Pyrrolo[1,2-c]pyrimidin-3-ylmethanol demands a profound respect for safety. This guide provides essential, im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Pyrrolo[1,2-c]pyrimidin-3-ylmethanol demands a profound respect for safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protocols necessary for handling this and similar heterocyclic compounds. Our commitment to your safety is paramount, and this document serves as a foundational element in building that trust.

Core Principles of Safe Handling

The operational and disposal plans outlined below are designed as a self-validating system. Each step is rooted in established safety principles for handling potentially hazardous chemicals, ensuring that you and your colleagues are protected at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling Pyrrolo[1,2-c]pyrimidin-3-ylmethanol. The following recommendations are based on a comprehensive risk assessment for a compound of this class.

1. Eye and Face Protection: Non-Negotiable

  • Requirement: Chemical splash goggles are mandatory whenever handling Pyrrolo[1,2-c]pyrimidin-3-ylmethanol in liquid or solid form.[5][6] For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required.[6][7][8]

  • Rationale: Many heterocyclic compounds can cause serious eye damage upon contact.[5] Standard safety glasses do not provide a sufficient seal to protect against splashes, vapors, or fine powders.[7]

2. Skin and Body Protection: A Barrier Against the Unknown

  • Requirement: A flame-resistant lab coat is the minimum requirement for body protection.[6] When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron over the lab coat is necessary.[5] Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[6][7]

  • Glove Selection: Due to the lack of specific permeation data for Pyrrolo[1,2-c]pyrimidin-3-ylmethanol, double gloving with two pairs of nitrile gloves is the recommended minimum. For prolonged handling or when working with solutions, a more robust glove, such as a butyl rubber or Viton™ glove, should be worn over an inner nitrile glove.[9] It is crucial to consult a glove compatibility chart for the specific solvents being used.

  • Rationale: The skin is a primary route of exposure for many chemicals. The biological activity of pyrrolopyrimidine derivatives suggests that even minor skin contact could have unintended physiological effects. Double gloving provides an additional layer of protection against tears and rapid permeation.

3. Respiratory Protection: Guarding Against Inhalation

  • Requirement: All handling of solid Pyrrolo[1,2-c]pyrimidin-3-ylmethanol or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.[11]

  • Rationale: Inhalation is a direct route for systemic exposure. Fine powders can be easily aerosolized, and solutions can generate vapors, posing a significant inhalation hazard.

Summary of Recommended PPE

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing SolidChemical Splash GogglesFlame-Resistant Lab Coat, Double Nitrile GlovesChemical Fume Hood
Preparing SolutionsChemical Splash GogglesFlame-Resistant Lab Coat, Double Nitrile Gloves (or outer chemical-resistant glove)Chemical Fume Hood
Running ReactionsChemical Splash Goggles & Face ShieldFlame-Resistant Lab Coat, Chemical-Resistant Apron, Double Nitrile Gloves (or outer chemical-resistant glove)Chemical Fume Hood
Handling SpillsChemical Splash Goggles & Face ShieldChemical-Resistant Suit or Coveralls, Double Chemical-Resistant Gloves, Boot CoversNIOSH-Approved Respirator

Operational Plan: A Step-by-Step Guide to Safe Handling

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Put on the lab coat or chemical-resistant suit.

  • Outer Gloves: Don the second pair of nitrile or chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles and a face shield if necessary.

Doffing PPE (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used) and then the goggles, handling them by the strap.

  • Lab Coat/Coveralls: Remove the lab coat or coveralls, rolling it away from your body to avoid contaminating your inner clothing.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

All waste generated from the handling of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste, including used PPE, weighing papers, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing Pyrrolo[1,2-c]pyrimidin-3-ylmethanol must be collected in a designated, sealed, and properly labeled hazardous waste container. The container should be compatible with the solvents used.

  • Waste Segregation: Do not mix waste streams. Keep halogenated and non-halogenated solvent waste separate.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[5][11][12] Nitrogenous heterocyclic compounds can pose environmental risks and require proper disposal.[13][14]

Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection_Workflow start Start: Plan Experiment with Pyrrolo[1,2-c]pyrimidin-3-ylmethanol scale Scale of Operation? start->scale small_scale Small Scale (<1g) scale->small_scale Small large_scale Large Scale (>=1g) scale->large_scale Large procedure Procedure Type? small_scale->procedure ppe_level_3 Maximum PPE: - Chemical Suit - Double Chemical-  Resistant Gloves - Goggles & Face Shield - Respirator large_scale->ppe_level_3 solid_handling Solid Weighing/ Transfer procedure->solid_handling Solid solution_prep Solution Preparation/ Transfer procedure->solution_prep Solution reaction Reaction/Workup procedure->reaction Reaction ppe_level_1 Standard PPE: - Lab Coat - Double Nitrile Gloves - Goggles - Fume Hood solid_handling->ppe_level_1 solution_prep->ppe_level_1 ppe_level_2 Enhanced PPE: - Standard PPE + - Chemical Apron - Face Shield reaction->ppe_level_2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.